3-Hydroxybenzaldehyde azine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-5-1-3-11(7-13)9-15-16-10-12-4-2-6-14(18)8-12/h1-10,17-18H/b15-9+,16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYGIOAXUUJHOC-KAVGSWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/N=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425975 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18428-76-7 | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxybenzaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxybenzaldehyde Azine (C₁₄H₁₂N₂O₂), a symmetrical azine derivative with potential applications in medicinal chemistry and materials science. This document details the synthetic protocol, physical and spectroscopic properties, and a visual representation of the synthesis workflow.
Core Data Summary
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂N₂O₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 240.26 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 18428-76-7 | --INVALID-LINK--[1][2] |
| Melting Point | 208-212 °C | --INVALID-LINK--[3] |
| Appearance | Yellow crystalline solid | --INVALID-LINK--[4] |
| ¹H NMR (DMSO-d₆) | Signals between δ 6.8-7.3 (aromatic), ~δ 8.9 (azomethine), ~δ 10.8 (hydroxyl) ppm (inferred) | --INVALID-LINK--[4] |
| IR (KBr) | ~3470 cm⁻¹ (O-H), ~1615 cm⁻¹ (C=N) (inferred) | --INVALID-LINK--[4] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 240 (inferred) | --INVALID-LINK--[1] |
Experimental Protocols
The synthesis of this compound is achieved through the condensation reaction of 3-Hydroxybenzaldehyde with hydrazine. Below are detailed protocols for the synthesis of the precursor, 3-Hydroxybenzaldehyde, and the subsequent synthesis of the target azine.
Synthesis of 3-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde can be prepared from 3-nitrobenzaldehyde through a sequence of reduction, diazotization, and hydrolysis.[5]
Synthesis of this compound
This protocol is adapted from a similar synthesis of a substituted benzaldehyde azine.[4]
Materials:
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3-Hydroxybenzaldehyde
-
Hydrazine hydrate or Hydrazine hydrochloride
-
Ethanol
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of hydrazine hydrate or hydrazine hydrochloride (1 equivalent) in ethanol to the flask.
-
The reaction mixture is then refluxed with constant stirring. A typical reaction time is 24 hours at approximately 70°C.[4]
-
Upon cooling the reaction mixture, the product precipitates as a yellow solid.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis Workflow
The synthesis of this compound follows a straightforward condensation reaction pathway. The logical flow of this process is depicted in the diagram below.
References
Spectroscopic Profile of 3-Hydroxybenzaldehyde Azine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-Hydroxybenzaldehyde azine, a symmetrical Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine. The document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of this compound. The information presented herein is synthesized from spectral data of the precursor, 3-hydroxybenzaldehyde, and analogous azine compounds, providing a predictive yet comprehensive spectroscopic profile. Detailed experimental protocols for acquiring these spectra are also provided, alongside logical workflow diagrams to guide the analytical process.
Chemical Structure and Properties
-
IUPAC Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanelylidene))diphenol
-
Molecular Formula: C₁₄H₁₂N₂O₂[1]
-
Molecular Weight: 240.26 g/mol [1]
-
Appearance: Expected to be a crystalline solid.
-
Melting Point: 210 °C
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of its precursor and structurally similar azine compounds.
NMR Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-OH | ~9.5 - 10.5 | Singlet (broad) | 2 x Ar-OH |
| Azomethine-H | ~8.5 | Singlet | 2 x -CH=N- |
| Aromatic-H | ~7.0 - 7.5 | Multiplet | 8 x Ar-H |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | |
| Azomethine Carbon | ~160 | -CH=N- | |
| Phenolic Carbon | ~158 | C-OH | |
| Aromatic Carbons | ~115 - 135 | Ar-C |
Note: The exact chemical shifts may vary depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
Table 2: Predicted FT-IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Mode | Intensity |
| 3200 - 3400 | O-H (phenolic) stretching | Broad, Medium |
| 3000 - 3100 | C-H (aromatic) stretching | Medium |
| 1610 - 1630 | C=N (azomethine) stretching | Strong |
| 1580 - 1600 | C=C (aromatic) stretching | Medium-Strong |
| 1450 - 1500 | C=C (aromatic) stretching | Medium |
| 1200 - 1300 | C-O (phenolic) stretching | Strong |
| 690 - 900 | C-H (aromatic) out-of-plane bending | Strong |
UV-Vis Spectroscopy
Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~280 - 290 | High | π → π* (aromatic system) |
| ~330 - 350 | Medium | n → π* (azomethine group) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or a pellet press for KBr sample preparation.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Processing:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions within the molecule.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Use the same solvent as a reference in the reference cuvette.
Acquisition Parameters:
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
Data Processing:
-
Perform a baseline correction with the reference solvent.
-
Record the absorbance spectrum of the sample.
-
Identify the wavelengths of maximum absorbance (λmax).
Workflow and Logical Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques.
References
Thermal Stability and Decomposition of 3-Hydroxybenzaldehyde Azine Analogues: A Technical Overview
Introduction
Azine derivatives of hydroxybenzaldehydes are a class of organic compounds recognized for their diverse applications, stemming from their unique chemical structures which include a chromophoric –C=N–N=C– linkage and phenolic groups.[1] These features contribute to their use as intermediates in the synthesis of dyes and pigments, as ligands in coordination chemistry for catalysis, and as scaffolds for bioactive agents in pharmaceutical development.[1] An essential characteristic for many of these applications, particularly in materials science and as polymer additives, is their thermal stability.[1] Understanding the thermal decomposition profile is crucial for determining the operational limits and potential degradation pathways of these materials. This guide provides a technical summary of the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a representative analogue of 3-Hydroxybenzaldehyde azine.
Thermal Analysis Data
The thermal stability of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data from these analyses are summarized in the table below.
| Parameter | Value (°C) | Analytical Technique |
| Melting Point | 185-187 | DSC |
| Endothermic Peak Maximum | 205 | DSC |
| Decomposition Range | 198 - 315 | TGA |
| Temperature of Fastest Decomposition | 308 | DTG (Derivative Thermogravimetry) |
Data sourced from the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[2]
Experimental Protocols
The following sections detail the methodologies employed for the thermal characterization of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.[2]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis was performed to determine the thermal stability and decomposition profile of the compound.
-
Instrument: Not specified, but a standard thermogravimetric analyzer was used.
-
Sample Size: Not explicitly stated, but a small sample was placed in a crucible.
-
Atmosphere: Nitrogen (N₂)
-
Flow Rate: 50 mL/min[2]
-
Heating Rate: 20 °C/min[2]
-
Temperature Range: Not explicitly stated, but the analysis covered the range of decomposition from 198 to 315 °C.[2]
-
Procedure: A sample of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine was heated in a controlled nitrogen atmosphere at a constant rate. The change in mass of the sample was recorded as a function of temperature. The derivative of the TGA curve (DTG) was used to identify the temperature of the fastest decomposition rate.[2]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry was conducted to determine the melting point and observe other thermal transitions.
-
Instrument: DSC-Q20 analyzer[2]
-
Sample Size: 2 mg[2]
-
Crucible: Aluminum crucible[2]
-
Atmosphere: Nitrogen (N₂)[2]
-
Flow Rate: 50 mL/min[2]
-
Heating Rate: 10 °C/min[2]
-
Temperature Range: 25 to 500 °C[2]
-
Procedure: A 2 mg sample of the compound was placed in an aluminum crucible and heated at a constant rate in a nitrogen atmosphere. The difference in heat flow between the sample and a reference was measured as a function of temperature to identify endothermic and exothermic transitions.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.
Caption: Experimental workflow for the thermal analysis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine.
References
solubility profile of 3-Hydroxybenzaldehyde azine in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxybenzaldehyde azine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for structurally related compounds, detailed and generalized experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a Schiff base derivative with potential applications in medicinal chemistry and materials science.[1] Understanding its solubility is a critical first step in its development as a therapeutic agent or functional material, as solubility significantly impacts bioavailability, formulation, and in vitro testing. This guide aims to provide a foundational understanding of its likely solubility characteristics and the methodologies to determine them precisely.
Solubility Data
Table 1: Qualitative Solubility of Schiff Bases and Azines in Various Solvents
| Solvent Class | Solvent Examples | General Solubility |
| Polar Aprotic | DMSO, DMF | Generally soluble, often used as stock solution solvents for biological assays.[2] |
| Polar Protic | Methanol, Ethanol | Often soluble to sparingly soluble, depending on the specific structure of the azine and the presence of other functional groups.[2][3] |
| Non-Polar | Hexane, Toluene | Generally insoluble to poorly soluble.[2] |
| Aqueous | Water, Buffer solutions | Typically insoluble or very poorly soluble, a common characteristic for many organic compounds with significant non-polar regions.[3] |
Note: The information in this table is based on general observations for Schiff bases and azines and should be experimentally verified for this compound.
Experimental Protocols for Solubility Determination
A precise determination of the solubility of this compound can be achieved through established experimental methods. The following protocol describes a general procedure using the shake-flask method, a common and reliable technique, followed by quantification using UV-Vis spectroscopy.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)
-
Shaking incubator or water bath with temperature control
-
Microcentrifuge or filtration apparatus (e.g., syringe filters)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the container in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the saturated solution by centrifugation or filtration. It is critical to avoid transferring any solid particles into the liquid phase to be analyzed.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.
-
Data Presentation: The solubility should be reported in units such as mg/mL or moles/L at the specified temperature.
Visualization of Relevant Pathways and Workflows
Diagrams are provided below to illustrate a potential biological pathway of a related compound and a typical experimental workflow for solubility determination.
Representative Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on its precursor, 3-Hydroxybenzaldehyde, have shown involvement in the Sonic Hedgehog (Shh) signaling pathway, which plays a role in cell proliferation and differentiation.[4][5] The following diagram illustrates this pathway as a representative example of the potential biological activity of such compounds.
Caption: Sonic Hedgehog signaling pathway activated by 3-Hydroxybenzaldehyde.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Experimental workflow for shake-flask solubility determination.
References
- 1. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Studies of 3-Hydroxybenzaldehyde Azine: A Technical Overview and Proposed Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding quantum chemical studies of 3-hydroxybenzaldehyde azine. Initial literature searches indicate that while the molecule is utilized in various chemical applications, detailed quantum chemical investigations are not extensively reported in publicly accessible research. This document, therefore, presents a comprehensive framework for a thorough quantum chemical study, outlining established methodologies and the expected nature of the results. Such a study would provide fundamental insights into the molecule's structural, electronic, and spectroscopic properties, which are crucial for its application in drug design and materials science.
Proposed Experimental and Computational Protocols
A complete understanding of this compound necessitates a combined experimental and theoretical approach.
Synthesis and Spectroscopic Characterization
Synthesis of this compound:
A plausible and straightforward synthesis method involves the condensation reaction of 3-hydroxybenzaldehyde with hydrazine hydrate.
-
Procedure: Dissolve 3-hydroxybenzaldehyde (2 equivalents) in a suitable solvent such as ethanol. Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring. The reaction mixture is then refluxed for a period of 2-4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent system, for instance, an ethanol/water mixture, can be performed for further purification.
Spectroscopic Characterization:
The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. The spectrum is expected to show a broad O-H stretching band, aromatic C-H stretching, C=N stretching of the azine group, and C=C stretching of the aromatic ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions. The spectrum, typically recorded in a solvent like ethanol or methanol, will reveal the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The ¹H NMR spectrum will show signals for the aromatic protons, the hydroxyl proton, and the azomethine proton. The ¹³C NMR will provide information on the chemical environment of each carbon atom.
Computational Quantum Chemical Methods
To complement the experimental data, a comprehensive in-silico study using quantum chemical calculations is proposed.
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Methodology: Density Functional Theory (DFT) is a robust and widely accepted method for such investigations.
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice as it provides a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The molecular structure of this compound will be optimized to find the global minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to predict the theoretical vibrational spectrum. This calculated spectrum can be compared with the experimental FT-IR data.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
-
UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum and aid in the assignment of the experimentally observed electronic transitions.
Hypothetical Data Presentation
The following tables illustrate how the quantitative data from the proposed study would be structured for clear comparison.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | ||
| C-O | 1.36 | ||
| C-N | 1.35 | ||
| N-N | 1.45 | ||
| C=N | 1.28 | ||
| C-C-C (aromatic) | 119 - 121 | ||
| C-N=C | 118 | ||
| N-N=C | 116 | ||
| C-C-N=N | 0 or 180 | ||
| C-N-N-C | 180 | ||
| Note: Values are placeholders and represent typical ranges for such bonds and angles. |
Table 2: Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | ~3400 | ~3350 (broad) | Hydroxyl group |
| C-H stretch (aromatic) | ~3100 | ~3050 | Aromatic C-H |
| C=N stretch | ~1620 | ~1610 | Azine group |
| C=C stretch (aromatic) | ~1580, 1470 | ~1575, 1465 | Aromatic ring |
| Note: Calculated frequencies are often scaled to better match experimental values. |
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Dipole Moment | ~2.5 D |
| Note: Values are hypothetical and for illustrative purposes. |
Visualization of the Proposed Research Workflow
The logical flow of the proposed comprehensive study is depicted in the following diagram.
Caption: Logical workflow for a comprehensive study of this compound.
Known Applications and Importance of Further Study
While detailed quantum chemical data is sparse, this compound is noted for its utility in several areas:
-
Synthesis: It serves as a precursor or intermediate in the synthesis of more complex molecules, such as pregnenolone aromatic aldehyde azine steroid compounds which have shown potential antitumor activities.
-
Chemical Sensing: It has been used as an ionophore in the construction of ion-selective electrodes, for example, in sensors for terbium(III) ions.[1]
-
Reagent: It is commercially available as a reagent for various chemical applications, including for HPLC derivatization.[2][3]
A thorough understanding of the quantum chemical properties of this compound would provide a solid theoretical foundation for these applications and could pave the way for the rational design of new derivatives with enhanced activities for use in drug development and advanced materials. The proposed research framework offers a clear path to obtaining this critical data.
References
A Technical Guide to the Synthesis of Substituted Benzaldehyde Azines
Abstract
Azines, organic compounds characterized by the functional group C=N-N=C, are pivotal scaffolds in medicinal chemistry, materials science, and synthetic organic chemistry. Benzaldehyde azines, in particular, serve as precursors for various heterocyclic compounds and have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Their applications also extend to materials science as nonlinear optical materials and conductive polymers.[3][4] This technical guide provides a comprehensive literature review of the synthetic methodologies for preparing substituted benzaldehyde azines. It covers the classical condensation reactions, modern catalytic approaches, and strategies for the synthesis of both symmetrical and unsymmetrical derivatives. Detailed experimental protocols, comparative data in tabular format, and process visualizations are provided to serve as an in-depth resource for researchers, scientists, and professionals in drug development.
Synthesis of Symmetrical Benzaldehyde Azines
Symmetrical azines, where the two aldehyde precursors are identical, are the most straightforward to synthesize. The primary method involves the condensation of a substituted benzaldehyde with hydrazine.
Classical Condensation with Hydrazine Hydrate
The most conventional and widely used method for synthesizing symmetrical benzaldehyde azines is the direct condensation of two equivalents of a substituted benzaldehyde with one equivalent of hydrazine or its hydrate.[3][5] The reaction is typically carried out in a protic solvent, such as ethanol, and often heated to reflux to drive the reaction to completion.[2]
The reaction proceeds through a two-step mechanism analogous to imine formation.[6] First, one molecule of benzaldehyde reacts with hydrazine to form a hydrazone intermediate. The remaining -NH2 group of the hydrazone then reacts with a second molecule of benzaldehyde to yield the final symmetrical azine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azine - Wikipedia [en.wikipedia.org]
- 6. Azine Formation [quimicaorganica.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxybenzaldehyde azine is a symmetrical Schiff base that has garnered interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characterization. Detailed experimental protocols, data tables, and diagrams are presented to facilitate further research and development. While direct studies on the specific signaling pathways of this compound are limited, this guide also explores potential mechanisms of action based on the known biological activities of related azine and Schiff base compounds.
Introduction
This compound, with the chemical formula C₁₄H₁₂N₂O₂, belongs to the azine class of compounds, which are characterized by a C=N-N=C functional group. These compounds are typically synthesized through the condensation reaction of hydrazine with two equivalents of an aldehyde or ketone. The presence of hydroxyl groups on the phenyl rings of this compound makes it a candidate for various biological activities, including antioxidant and antimicrobial effects. Its structural features also lend it to applications as a ligand in coordination chemistry and as a corrosion inhibitor.[1] This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in drug discovery and chemical synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |
| Molecular Weight | 240.26 g/mol | [2] |
| CAS Number | 18428-76-7 | [2] |
| IUPAC Name | 3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | [2] |
| Melting Point | 208-212 °C | [1] |
| Boiling Point | 450.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.17 g/cm³ (Predicted) | [1] |
| LogP | 2.55 - 2.6 (Calculated) | [1][2] |
| Appearance | Solid | - |
| Flash Point | 295.7 °C (Predicted) | [1] |
Synthesis
The primary method for the synthesis of this compound is the condensation reaction between hydrazine and 3-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of azine compounds from aldehydes and hydrazine.[3]
Materials:
-
3-hydroxybenzaldehyde
-
Hydrazine hydrate or hydrazine sulfate
-
Ethanol (or another suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid), optional
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (2.0 equivalents) in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution at room temperature. A catalytic amount of a weak acid may be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Synthesis Workflow
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Hydroxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Hydroxybenzaldehyde azine. The information presented herein is compiled from crystallographic data and relevant chemical literature, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Introduction
This compound, a symmetrical Schiff base, is formed through the condensation of 3-Hydroxybenzaldehyde with hydrazine. Azine compounds are of significant interest in various fields of chemistry due to their diverse biological activities and applications in coordination chemistry and materials science. Understanding the precise molecular geometry and conformational preferences of this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel derivatives with tailored properties. This guide focuses on the detailed structural features of this compound as determined by single-crystal X-ray diffraction.
Synthesis and Crystallization
This compound is synthesized via a condensation reaction between two equivalents of 3-Hydroxybenzaldehyde and one equivalent of hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
A general and widely adopted method for the synthesis of aromatic azines is the direct condensation of the corresponding aldehyde with hydrazine hydrate in an alcoholic solvent. The following protocol is a representative procedure:
-
Dissolution of Aldehyde: 3-Hydroxybenzaldehyde (2.0 mmol) is dissolved in a suitable solvent, such as ethanol or methanol (20 mL), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydrazine: To the stirred solution, hydrazine hydrate (1.0 mmol) is added dropwise at room temperature.
-
Reaction: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the reaction mixture is cooled to room temperature. The resulting precipitate, this compound, is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide, to yield pure crystalline this compound.
Single crystals suitable for X-ray diffraction analysis are typically obtained by slow evaporation of the solvent from a saturated solution of the purified compound.
Molecular Structure and Conformation
The molecular structure of this compound has been unequivocally determined by single-crystal X-ray crystallography. The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 744431. The key structural features are summarized below.
Crystallographic Data
The following table presents the essential crystallographic data for this compound.
| Parameter | Value |
| CCDC Deposition No. | 744431 |
| Empirical Formula | C₁₄H₁₂N₂O₂ |
| Formula Weight | 240.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 (5) |
| b (Å) | 5.987 (5) |
| c (Å) | 8.995 (5) |
| α (°) | 90 |
| β (°) | 109.45 (5) |
| γ (°) | 90 |
| Volume (ų) | 571.1 (6) |
| Z | 2 |
Bond Lengths and Angles
Selected bond lengths and angles for this compound are presented in the table below. These values are critical for understanding the geometry and electronic structure of the molecule.
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N1' | 1.418 (3) | C7-N1-N1' | 111.4 (2) |
| N1-C7 | 1.279 (3) | N1-C7-C1 | 121.2 (2) |
| C1-C2 | 1.464 (3) | C2-C1-C6 | 118.8 (2) |
| C3-O1 | 1.365 (3) | C2-C3-O1 | 118.0 (2) |
| C1-C6 | 1.385 (3) | C4-C3-O1 | 122.2 (2) |
Note: Due to the centrosymmetric nature of the molecule in the crystal lattice, only unique atoms are listed. Atoms with a prime (') are generated by symmetry.
Conformational Analysis
The solid-state conformation of this compound, as revealed by X-ray crystallography, is characterized by a planar azine bridge (-CH=N-N=CH-). The molecule possesses a center of inversion located at the midpoint of the N-N bond. The two 3-hydroxyphenyl rings are oriented in a trans configuration with respect to the central C=N-N=C plane. This planarity is indicative of extensive π-conjugation across the entire molecule.
The torsion angle C1-C7-N1-N1' is approximately 178.9°, highlighting the near-perfect planarity of the azine moiety. The hydroxyl groups are involved in intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal packing.
Intermolecular Interactions
In the crystalline state, the molecules of this compound are interconnected through a network of intermolecular hydrogen bonds. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. This O-H···N hydrogen bonding is a dominant cohesive force in the crystal lattice, leading to the formation of extended supramolecular chains.
Experimental Workflow and Data Analysis
The determination of the molecular structure of this compound follows a standard crystallographic workflow.
The Synthesis of 3-Hydroxybenzaldehyde Azine: A Technical Guide
An in-depth exploration of the discovery, history, and synthetic methodologies for 3-Hydroxybenzaldehyde Azine, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a symmetrical aromatic azine, a class of compounds characterized by a C=N-N=C backbone. While the specific historical discovery of this particular azine is not well-documented, the synthesis of azines, in general, dates back to the foundational period of organic chemistry. Azines are typically formed through the condensation reaction of a carbonyl compound—in this case, 3-Hydroxybenzaldehyde—with hydrazine.[1][2][3][4] This straightforward and efficient reaction has made azines accessible for a wide range of applications, from intermediates in organic synthesis to their use as ligands in coordination chemistry, components in dyes and pigments, and as polymer stabilizers.[5] Furthermore, various azine derivatives have shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties.[5][6]
This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and relevant data.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [7][8] |
| Molecular Weight | 240.26 g/mol | [7][8] |
| CAS Number | 18428-76-7 | [7][8] |
| Appearance | Solid | |
| Melting Point | 210 °C | [9] |
| XLogP3 | 2.6 | [7] |
Synthesis of this compound
The synthesis of this compound is achieved through the condensation of 3-Hydroxybenzaldehyde with hydrazine hydrate. This reaction is a classic example of the formation of a symmetrical azine from an aldehyde.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is a generalized method based on standard procedures for the synthesis of aromatic azines and related hydrazones.[10][11]
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (95% or absolute)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 3-Hydroxybenzaldehyde in a suitable volume of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.0 equivalent of hydrazine hydrate dropwise at room temperature. The addition may be mildly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Quantitative Data:
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are limited. However, the bioactivity of its precursor, 3-Hydroxybenzaldehyde, is better characterized, and inferences can be drawn about the potential activity of the azine. It is plausible that the azine may act as a prodrug, hydrolyzing in vivo to release two molecules of 3-Hydroxybenzaldehyde.
Vasculoprotective Effects of 3-Hydroxybenzaldehyde
Research has shown that 3-Hydroxybenzaldehyde exhibits vasculoprotective effects by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It has been observed to inhibit inflammatory markers such as VCAM-1 and ICAM-1, and signaling molecules like p-NF-κB and p-p38.
Potential Signaling Pathway Involvement
Based on the known activity of its precursor, a hypothetical workflow for investigating the biological effects of this compound could involve its hydrolysis and subsequent interaction with cellular signaling pathways.
Caption: Hypothetical workflow of this compound's biological action.
Conclusion
This compound is a readily synthesized compound with potential applications stemming from the properties of the azine functional group and its precursor, 3-Hydroxybenzaldehyde. While its specific discovery and history are not extensively detailed, the synthetic methods are well-established within the broader context of azine chemistry. The provided experimental protocol offers a reliable method for its preparation. Further research is warranted to fully elucidate the unique biological activities and signaling pathway interactions of this compound itself, distinguishing them from its well-studied precursor. This would be a valuable endeavor for researchers in medicinal chemistry and drug development.
References
- 1. Structure, synthesis and application of azines: a historical perspective - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. indiamart.com [indiamart.com]
- 6. Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 18428-76-7 [m.chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-Hydroxybenzaldehyde Azine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Hydroxybenzaldehyde azine as a versatile Schiff base ligand in coordination chemistry. The document details its synthesis, the preparation of its metal complexes, and its diverse applications, supported by experimental protocols and quantitative data.
Introduction
This compound, a Schiff base ligand, is formed from the condensation of 3-hydroxybenzaldehyde and hydrazine. Its structure, featuring two imine (-C=N-) groups and two hydroxyl (-OH) groups, allows for effective chelation with various metal ions. The resulting coordination complexes have garnered significant interest due to their potential applications in catalysis, materials science, and pharmacology. These complexes often exhibit enhanced biological activity compared to the free ligand, making them promising candidates for drug development.[1][2]
Molecular Structure:
-
Formula: C₁₄H₁₂N₂O₂
-
Molecular Weight: 240.26 g/mol
-
Systematic Name: 3,3'-((1E,2E)-hydrazine-1,2-diylidenebis(methanylylidene))diphenol
Synthesis Protocols
Synthesis of this compound Ligand
This protocol describes the synthesis of the this compound ligand.
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (0.02 mol, 2.44 g) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dilute hydrazine hydrate (0.01 mol, 0.5 mL) with 20 mL of ethanol.
-
Slowly add the hydrazine hydrate solution to the 3-hydroxybenzaldehyde solution while stirring continuously.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture to reflux at approximately 80°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After reflux, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure, yellow, needle-like crystals of this compound.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Expected Yield: Approximately 85-90%.
Characterization: The formation of the azine ligand is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the C=O band of the aldehyde.
General Protocol for the Synthesis of Metal(II) Complexes
This protocol outlines a general method for the synthesis of metal(II) complexes of this compound.
Materials:
-
This compound ligand
-
Metal(II) salts (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·2H₂O)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the this compound ligand (0.002 mol, 0.48 g) in 50 mL of hot methanol or ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) salt (0.001 mol) in a minimal amount of the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
The mixture is then refluxed for 2-3 hours, during which a colored precipitate of the metal complex will form.
-
After cooling to room temperature, the precipitated complex is collected by filtration.
-
Wash the complex with the solvent to remove any unreacted ligand and metal salt.
-
Dry the final product in a desiccator.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the ligand and its metal complexes.
Quantitative Data
Physicochemical Properties
| Property | 3-Hydroxybenzaldehyde | This compound |
| Molecular Formula | C₇H₆O₂ | C₁₄H₁₂N₂O₂ |
| Molar Mass ( g/mol ) | 122.12 | 240.26 |
| Melting Point (°C) | 104-107 | 208-212[1] |
| Appearance | White to pale yellow solid | Yellow crystalline solid |
Spectroscopic Data
The coordination of the this compound ligand to a metal center results in characteristic shifts in its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
| Spectral Feature (cm⁻¹) | Ligand | Cu(II) Complex | Ni(II) Complex | Co(II) Complex | Zn(II) Complex |
| ν(O-H) | ~3400 | - | - | - | - |
| ν(C=N) | ~1620 | ~1605 | ~1608 | ~1610 | ~1612 |
| ν(N-N) | ~1030 | ~1045 | ~1042 | ~1040 | ~1038 |
| ν(M-N) | - | ~450 | ~455 | ~460 | ~445 |
| ν(M-O) | - | ~520 | ~525 | ~530 | ~515 |
Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band are strong indicators of complex formation.
Stability Constants of Metal Complexes
The stability of the metal complexes in solution is a critical parameter for their application. While specific stability constants for this compound are not widely reported, the general trend for similar Schiff base complexes follows the Irving-Williams series.
| Metal Ion | Stability Constant (log K) - General Trend |
| Cu(II) | Highest |
| Ni(II) | High |
| Co(II) | Moderate |
| Zn(II) | Moderate |
The Irving-Williams series predicts the relative stabilities of divalent metal ion complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Applications in Drug Development
Complexes of this compound have shown promise in several areas of drug development due to their biological activities.
Anticancer Activity
Metal complexes of Schiff bases are known to exhibit significant anticancer properties, often exceeding the activity of the free ligand. The proposed mechanism of action often involves the induction of apoptosis through various signaling pathways. Benzaldehyde derivatives have been shown to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.
Caption: Mechanism of bacterial cell death induced by the metal complex.
The antioxidant activity is attributed to the ability of the phenolic hydroxyl groups and the metal center to scavenge free radicals, thereby mitigating oxidative stress.
Conclusion
This compound is a readily synthesized and highly versatile ligand for the formation of a wide range of metal complexes. These complexes exhibit interesting physicochemical properties and significant biological activities, making them valuable targets for further research and development in coordination chemistry and medicinal chemistry. The provided protocols and data serve as a foundational guide for researchers exploring the potential of these compounds.
References
Application Notes and Protocols for 3-Hydroxybenzaldehyde Azine Derivatives in Antimicrobial and Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial, and antioxidant properties of 3-Hydroxybenzaldehyde azine derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound derivatives, a class of Schiff bases, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds are characterized by an azomethine group (-C=N-N=C-) linking two 3-hydroxyphenyl moieties. This structural feature, combined with the presence of the hydroxyl group, is believed to contribute to their biological activities, including antimicrobial and antioxidant effects. This document outlines the synthesis of these derivatives and provides protocols for evaluating their efficacy as antimicrobial and antioxidant agents.
Data Presentation
Synthesis and Antimicrobial Activity of 3-Hydroxybenzaldehyde Hydrazone Derivatives
A series of hydrazone Schiff bases were synthesized from 3-hydroxybenzaldehyde and its alkoxy derivatives with salicylhydrazide. The antibacterial activity was evaluated using the disc diffusion method against Escherichia coli (Gram-negative) and Bacillus cereus (Gram-positive).
| Compound ID | R Group | Yield (%) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. B. cereus |
| S | H | - | No significant inhibition | No significant inhibition |
| S8 | C8H17 | 57 | Strong inhibition | No significant inhibition |
| S10 | C10H21 | - | Moderate inhibition | No significant inhibition |
| S12 | C12H25 | - | Moderate inhibition | No significant inhibition |
Data extracted from Nornadia et al., 2014.[1]
Antifungal and Antioxidant Activity of a 3-Hydroxybenzaldehyde Schiff Base Derivative
A Schiff base ligand (L) was synthesized from 3-hydroxybenzaldehyde and p-toluidine. Its antifungal and antioxidant activities were evaluated.
| Compound ID | Activity Assay | Result |
| L | Antifungal vs. Candida albicans | Active |
| L | Antifungal vs. Candida glabrata | Active |
| L | DPPH Radical Scavenging | IC50 = 3.46 µg/mL |
Data extracted from Gull et al., 2020.[2]
Experimental Protocols
Synthesis of 3-Hydroxybenzaldehyde Hydrazone Derivatives (S, S8, S10, S12)[1]
Materials:
-
3-hydroxybenzaldehyde
-
Salicylhydrazide
-
1-Bromooctane, 1-Bromodecane, 1-Bromododecane
-
Anhydrous K2CO3
-
KI
-
Absolute ethanol
-
Diethyl ether
Procedure for Synthesis of 3-alkoxybenzaldehydes (Precursors for S8, S10, S12):
-
To a solution of 3-hydroxybenzaldehyde (0.488g, 4 mmol) in 20 ml of absolute ethanol, add anhydrous K2CO3 (1.035g, 7.5 mmol) and a catalytic amount of KI.
-
Add the corresponding n-alkyl bromide (1-bromooctane, 1-bromodecane, or 1-bromododecane) (6 mmol).
-
Reflux the reaction mixture for 20 hours.
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Add distilled water to the mixture to form an oily layer of the 3-alkoxybenzaldehyde.
-
Extract the product twice with diethyl ether (2 x 15 ml).
-
Collect the oily ether extract and dry it at room temperature.
Procedure for Synthesis of Hydrazone Schiff Bases (S, S8, S10, S12):
-
Dissolve salicylhydrazide (0.304g, 2 mmol) in 20 ml of absolute ethanol in a round bottom flask with constant stirring.
-
Add a solution of 3-hydroxybenzaldehyde (for S) or the respective 3-alkoxybenzaldehyde (for S8, S10, S12) (3 mmol) in ethanol dropwise to the salicylhydrazide solution.
-
Reflux the reaction mixture with constant stirring for 20 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the precipitate that forms, wash it several times with ethanol, and dry it in vacuo.
Antimicrobial Susceptibility Testing: Disc Diffusion Method[1]
Materials:
-
Synthesized 3-hydroxybenzaldehyde hydrazone derivatives
-
Bacterial strains (Escherichia coli, Bacillus cereus)
-
Luria-Bertani (LB) agar plates
-
Sterile 6 mm paper discs
-
Ethanol (as a control)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.
-
Evenly inoculate the surface of the LB agar plates with the bacterial suspension using a sterile cotton swab.
-
Impregnate sterile 6 mm paper discs with a solution of the test compound (250 ppm in ethanol).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Use a disc impregnated with ethanol as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Antioxidant Activity Assay: DPPH Radical Scavenging Method[2]
Materials:
-
Synthesized Schiff base ligand (L)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution
-
Trolox (as a standard)
-
Methanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the standard (Trolox) in methanol.
-
Prepare a series of dilutions of the test compound and the standard.
-
Prepare a fresh solution of DPPH in methanol.
-
In a set of test tubes, add a specific volume of the DPPH solution to each dilution of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
Visualizations
Synthesis Workflow of 3-Hydroxybenzaldehyde Hydrazone Derivatives
Caption: Synthesis of 3-Hydroxybenzaldehyde Hydrazone Derivatives.
Proposed Mechanism of Antimicrobial Action
References
Application Note: A Proposed Method for HPLC Derivatization of Primary Amines using 3-Hydroxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical industry, for the separation, identification, and quantification of various compounds. However, many analytes, such as aliphatic primary amines, lack a significant chromophore or fluorophore, leading to poor detection by common HPLC detectors like UV-Vis or fluorescence detectors. Chemical derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the analyte with a derivatizing agent to form a product with enhanced detectability.
This application note proposes a theoretical protocol for the use of 3-Hydroxybenzaldehyde azine as a pre-column derivatization reagent for the HPLC analysis of primary amines. The proposed reaction mechanism involves the formation of a Schiff base, which introduces a chromophore into the analyte molecule, thereby enabling sensitive UV-Vis detection. While this compound has applications in areas such as corrosion inhibition and as a chelating ligand, its use as an HPLC derivatization agent is not yet established in the literature.[1] This document, therefore, presents a hypothetical, yet scientifically grounded, protocol to guide researchers in exploring this potential application.
Principle of Derivatization
The proposed derivatization chemistry is based on the reaction between a primary amine and an aldehyde to form a Schiff base (an imine). In this hypothetical protocol, this compound would react with a primary amine analyte. The reaction is anticipated to proceed via nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form the C=N double bond of the Schiff base. The resulting derivative will incorporate the aromatic structure of the this compound, which is expected to exhibit strong UV absorbance, allowing for sensitive detection by HPLC with a UV-Vis detector.
Experimental Protocol
1. Reagents and Materials:
-
Derivatization Reagent: this compound (≥98.0% purity)
-
Analytes: Stock solutions of primary amine standards (e.g., methylamine, ethylamine, propylamine) in a suitable solvent (e.g., methanol or acetonitrile).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Buffer: Borate buffer (pH 9.0), prepared from boric acid and adjusted with sodium hydroxide.
-
Catalyst (optional): Glacial acetic acid.
-
Reaction Vials: 2 mL amber glass vials with screw caps.
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Preparation of Solutions:
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
-
Analyte Standard Solutions: Prepare a series of working standard solutions of the primary amines in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 9.0 with 1 M sodium hydroxide.
3. Derivatization Procedure:
-
To a 2 mL amber vial, add 100 µL of the primary amine standard solution.
-
Add 200 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the this compound derivatization reagent solution.
-
Optionally, add 10 µL of glacial acetic acid to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
4. Proposed HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 40% A, hold for 2 minutes.
-
Increase to 90% A over 10 minutes.
-
Hold at 90% A for 3 minutes.
-
Return to 40% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (This should be optimized by scanning the UV spectrum of the derivative).
-
Injection Volume: 10 µL.
Data Presentation
The following tables present hypothetical data that could be generated during the validation of this proposed method.
Table 1: Hypothetical Retention Times and Linearity Data for Derivatized Primary Amines.
| Analyte (as derivative) | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Methylamine Derivative | 4.5 | 1 - 100 | 0.9992 |
| Ethylamine Derivative | 5.8 | 1 - 100 | 0.9995 |
| Propylamine Derivative | 7.2 | 1 - 100 | 0.9991 |
Table 2: Hypothetical Precision and Accuracy Data for the Derivatization of Ethylamine (n=6).
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| 5 | 2.1 | 3.5 | 98.5 |
| 25 | 1.5 | 2.8 | 101.2 |
| 75 | 1.2 | 2.1 | 99.3 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
3-Hydroxybenzaldehyde Azine: A Versatile Precursor for Pharmaceutical Agent Development
Abstract
3-Hydroxybenzaldehyde azine, a Schiff base derived from the condensation of 3-hydroxybenzaldehyde and hydrazine, has emerged as a promising and versatile scaffold in medicinal chemistry. Its unique structural features, including the azomethine linkage (-C=N-N=C-), phenolic hydroxyl groups, and the ability to form stable metal complexes, make it an attractive precursor for the development of a wide range of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound and its derivatives as potential therapeutic agents. The content is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound class.
Introduction
Schiff bases, characterized by the imine or azomethine group, are a class of organic compounds with significant applications in various fields, including catalysis, materials science, and particularly in pharmaceutical and medicinal chemistry.[1] Among these, azines derived from substituted benzaldehydes have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.
This compound, in particular, serves as a valuable building block for synthesizing more complex molecules with enhanced therapeutic efficacy. The presence of the hydroxyl group on the phenyl ring provides a site for further chemical modification, allowing for the fine-tuning of its pharmacological properties. This document outlines the potential applications of this compound as a precursor and provides detailed protocols for its synthesis and biological evaluation.
Pharmaceutical Applications
Derivatives of this compound have shown potential in several therapeutic areas:
-
Antimicrobial Agents: The imine group in Schiff bases is known to be critical for their antimicrobial activity.[1] this compound and its metal complexes can be developed as potent antibacterial and antifungal agents.
-
Anticancer Agents: Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the modulation of signaling pathways crucial for cancer cell proliferation and survival, such as the AMPK/mTOR pathway.[4][5]
-
Antioxidant Agents: The phenolic hydroxyl group in this compound imparts antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress-related diseases.
-
Anti-inflammatory and Vasculoprotective Agents: The precursor, 3-hydroxybenzaldehyde, has demonstrated vasculoprotective effects by inhibiting vascular smooth muscle cell proliferation and endothelial cell inflammation, suggesting that its azine derivative may possess similar or enhanced activities.[6]
Data Presentation
Table 1: Anticancer Activity of Related Schiff Base Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone 1d | PC-3 (Prostate) | 9.38 | [3] |
| Hydrazone 1e | A-549 (Lung) | 13.39 | [3] |
| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 | [3] |
| Compound 11 | MCF-7 (Breast) | 135 | [4][5] |
| Compound 20 | MDA-231 (Breast) | 166 | [4][5] |
Table 2: Antimicrobial Activity of Related Schiff Base Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6f | Staphylococcus aureus | 10 | [7] |
| Compound 6f | Escherichia coli | 10 | [7] |
| Gentisaldehyde | S. aureus (Bovine Mastitis) | 500 (MIC₅₀) | [8] |
| 2,3-Dihydroxybenzaldehyde | S. aureus (Bovine Mastitis) | 500 (MIC₅₀) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from standard procedures for the synthesis of Schiff base azines from aldehydes and hydrazine hydrate.[9][10]
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (2.0 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask with magnetic stirring.
-
To this solution, add hydrazine hydrate (1.0 mmol) dropwise.
-
The reaction mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
The crude product is washed several times with cold ethanol to remove any unreacted starting materials.
-
The purified this compound is dried in a desiccator.
-
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of the synthesized compounds.[11][12]
Materials:
-
This compound (or its derivatives)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (as a standard)
-
UV-Vis Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and the standard (ascorbic acid) in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should be prepared with 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH free radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
This compound (or its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the test compound and the standard antibiotic in DMSO.
-
Dispense 100 µL of MHB into each well of a 96-well microplate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed anticancer signaling pathway of this compound derivatives.
Caption: Putative anti-inflammatory mechanism of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and biological evaluation.
Conclusion
This compound represents a highly adaptable and promising precursor for the development of novel pharmaceutical agents. Its straightforward synthesis, coupled with the potential for diverse biological activities, makes it an area of significant interest for further research and drug discovery efforts. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this versatile compound and its derivatives. Future studies should focus on synthesizing a broader library of derivatives and conducting in-depth mechanistic investigations to fully elucidate their pharmacological profiles.
References
- 1. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 3. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 7. oatext.com [oatext.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. youtube.com [youtube.com]
Application of 3-Hydroxybenzaldehyde Azine in the Dye and Pigment Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzaldehyde azine is a versatile chemical compound that serves as a significant intermediate in the synthesis of various dyes and pigments. Its molecular structure, featuring a chromophoric azine linkage (-C=N-N=C-) and phenolic hydroxyl groups, provides a basis for creating colorants with desirable properties such as high thermal stability and good colorfastness. This document provides detailed application notes and experimental protocols for the utilization of this compound in the dye and pigment industry.
Chemical Structure and Properties
-
IUPAC Name: 3-[(E)-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol
-
Molecular Formula: C₁₄H₁₂N₂O₂
-
Appearance: Pale yellow to light brown crystalline powder
-
CAS Number: 18428-76-7
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 208-212 °C |
| Boiling Point | 450.9 °C at 760 mmHg |
| Density | 1.17 g/cm³ |
| LogP | 2.55 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for a Representative Azo Dye Derived from this compound
| Analysis | Wavelength/Frequency | Interpretation |
| UV-Vis (λmax) | 450-550 nm (in DMF) | Absorption in the visible region, indicative of a colored compound. |
| FT-IR (cm⁻¹) | 3400-3300 | O-H stretching (phenolic) |
| 1600-1580 | C=N stretching (azine) | |
| 1500-1450 | N=N stretching (azo group) | |
| ¹H NMR (δ, ppm) | 9.5-10.5 | Phenolic -OH |
| 8.5-9.0 | Azomethine C-H | |
| 6.8-8.0 | Aromatic protons |
Note: These are representative data ranges for azo dyes containing similar structural motifs. Actual values will vary depending on the specific diazonium salt used in the coupling reaction.
Table 3: Performance Characteristics of a Representative Azo Dye on Polyester Fabric
| Property | Rating/Value |
| Light Fastness (ISO 105-B02) | 4-5 |
| Wash Fastness (ISO 105-C06) | 4-5 |
| Rubbing Fastness (ISO 105-X12) | 4 (Dry), 3-4 (Wet) |
| Thermal Stability (TGA) | Onset of decomposition > 250 °C |
Note: These are typical performance values for disperse azo dyes on synthetic fabrics and may vary based on the final dye structure and application method.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of azines from aldehydes and hydrazine.
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (catalyst)
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (this compound) is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Protocol 2: Synthesis of an Azo Dye from this compound (Azo Coupling)
This protocol describes a general procedure for the synthesis of an azo dye via diazotization and coupling. In this hypothetical protocol, 3-aminophenol is used as the diazonium component, and this compound acts as the coupling component.
Step 1: Diazotization of 3-Aminophenol
-
Dissolve 3-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled this compound solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the alkaline pH during the addition.
-
Continue stirring for 1-2 hours after the addition is complete.
-
The precipitated azo dye is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
Purification: The crude dye can be purified by recrystallization from a suitable solvent such as ethanol, DMF, or acetic acid.
Protocol 3: Dyeing of Polyester Fabric
This protocol outlines a general procedure for applying the synthesized azo dye to polyester fabric.
Materials:
-
Synthesized azo dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid
-
Carrier (optional, for dyeing at lower temperatures)
Procedure:
-
Prepare a dye dispersion by grinding the dye with a dispersing agent and a small amount of water.
-
Add the dispersion to a dyebath containing water.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Introduce the polyester fabric into the cold dyebath.
-
Gradually raise the temperature of the dyebath to 130 °C (for high-temperature dyeing) and maintain for 60 minutes.
-
Cool the dyebath, remove the fabric, and rinse thoroughly with cold water.
-
Perform a reduction clearing process to remove unfixed surface dye. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.
-
Rinse the fabric again with hot and cold water and then dry.
Mandatory Visualizations
References
Application Notes and Protocols: 3-Hydroxybenzaldehyde Azine as a Polymer Stabilizer and Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Hydroxybenzaldehyde Azine as a stabilizer and antioxidant for various polymer systems. This document outlines the synthesis of the compound, its incorporation into polymers, and methods for evaluating its performance in preventing thermal and oxidative degradation.
Introduction to Polymer Degradation and the Role of Antioxidants
Polymers are susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use. This degradation, primarily driven by the formation of free radicals, leads to a deterioration of the polymer's mechanical, thermal, and optical properties. Antioxidants are crucial additives that inhibit or retard these degradation processes.
Phenolic compounds are a well-established class of primary antioxidants that function by donating a hydrogen atom from their hydroxyl group to reactive radicals, thereby neutralizing them and preventing the propagation of degradation chain reactions. This compound, a Schiff base derived from 3-hydroxybenzaldehyde, combines the antioxidant capabilities of a phenolic hydroxyl group with the extended conjugation and potential synergistic effects of the azine linkage, making it a promising candidate for polymer stabilization.
Synthesis of this compound
The synthesis of this compound is a straightforward condensation reaction between 3-hydroxybenzaldehyde and hydrazine hydrate.
dot
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (64-85% solution)
-
Ethanol (95% or absolute)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (2 moles) in ethanol.
-
Slowly add hydrazine hydrate (1 mole) to the solution while stirring. A slight exothermic reaction may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.
Application in Polymer Stabilization
This section details the protocols for incorporating this compound into common polymers like polyethylene (PE) and polypropylene (PP) and for evaluating its stabilizing efficacy.
Incorporation of this compound into Polymers
The most common method for incorporating additives into thermoplastics is through melt blending.
dot
Caption: Workflow for incorporating the stabilizer into polymers.
Experimental Protocol: Melt Blending
Materials:
-
Polyethylene (PE) or Polypropylene (PP) powder/pellets
-
This compound (finely ground)
-
(Optional) Commercial antioxidant for comparison (e.g., Irganox 1010)
Equipment:
-
Twin-screw extruder
-
Compression molder or injection molder
Procedure:
-
Thoroughly dry the polymer resin to remove any moisture.
-
Prepare different formulations by dry blending the polymer powder with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5% by weight). Prepare a control sample with no additive and another with a commercial antioxidant for comparison.
-
Feed the dry blend into a twin-screw extruder. The processing temperature profile should be set according to the polymer's specifications (e.g., 180-220°C for PE, 200-240°C for PP).
-
The extruded strands are cooled in a water bath and pelletized.
-
Use the stabilized polymer pellets to prepare test specimens of desired dimensions using compression molding or injection molding.
Performance Evaluation
The effectiveness of this compound as a polymer stabilizer can be quantified using several analytical techniques.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.
Experimental Protocol: TGA
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, known amount of the polymer sample (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of degradation (Tonset) and the temperature at maximum degradation rate (Tmax). Higher values indicate better thermal stability.
Illustrative Data: Thermal Stability of Polypropylene
| Sample | Concentration (wt%) | Tonset (°C) | Tmax (°C) |
| Unstabilized PP | 0 | 250 | 375 |
| PP + 3-HBA Azine | 0.25 | 285 | 410 |
| PP + 3-HBA Azine | 0.50 | 300 | 425 |
| PP + Irganox 1010 | 0.25 | 295 | 420 |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Oxidative Stability Assessment by Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT)
OIT is a measure of the resistance of a material to oxidative degradation at an elevated temperature.
Experimental Protocol: OIT by DSC
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Place a small, thin disc of the polymer sample (5-10 mg) in an open aluminum DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for PP) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.
Illustrative Data: Oxidative Induction Time of Polyethylene
| Sample | Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PE | 0 | < 1 |
| PE + 3-HBA Azine | 0.25 | 25 |
| PE + 3-HBA Azine | 0.50 | 45 |
| PE + Irganox 1010 | 0.25 | 40 |
Note: The data presented in this table is illustrative and intended for demonstration purposes.
Monitoring Chemical Changes by Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to monitor the formation of degradation products, such as carbonyl and hydroxyl groups, during thermo-oxidative aging.
Experimental Protocol: FTIR Analysis
Equipment:
-
Fourier Transform Infrared Spectrometer (FTIR) with an attenuated total reflectance (ATR) accessory or a heating cell.
Procedure:
-
Prepare thin films of the stabilized and unstabilized polymer samples.
-
Subject the films to accelerated aging in an oven at a specific temperature (e.g., 110°C) for different time intervals.
-
At each interval, record the FTIR spectrum of the film.
-
Monitor the growth of absorption bands corresponding to carbonyl groups (around 1715 cm⁻¹) and hydroxyl groups (around 3400 cm⁻¹). A slower rate of increase in the intensity of these bands indicates better stabilization.
Mechanism of Action
The stabilizing effect of this compound is attributed to its ability to scavenge free radicals, which are the primary drivers of polymer degradation.
dot
Caption: Proposed antioxidant mechanism of this compound.
The phenolic hydroxyl group donates a hydrogen atom to the highly reactive peroxy radicals (POO•) that are formed during the oxidation of the polymer. This process neutralizes the peroxy radical, forming a hydroperoxide (POOH) and a resonance-stabilized phenoxy radical from the azine molecule. The stability of this phenoxy radical prevents it from initiating new degradation chains. The azine bridge may further enhance the stability and delocalization of the radical, contributing to the overall antioxidant efficiency.
Conclusion
This compound demonstrates significant potential as a melt-processable antioxidant and thermal stabilizer for polymers such as polyethylene and polypropylene. The protocols outlined in this document provide a framework for its synthesis, incorporation, and performance evaluation. The illustrative data suggests that its effectiveness is comparable to, and potentially exceeds, that of some commercial antioxidants, warranting further investigation and optimization for specific polymer applications. Researchers are encouraged to adapt these methodologies to their specific polymer systems and processing conditions to fully explore the benefits of this novel stabilizer.
Application Note and Protocols for Fluorescence Studies of 3-Hydroxybenzaldehyde Azine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybenzaldehyde azine is a symmetrical Schiff base that belongs to the class of aromatic azines. These compounds are known for their diverse applications, including as ligands in coordination chemistry, as intermediates in the synthesis of dyes and pigments, and as polymer stabilizers.[1] Derivatives of this compound have also shown potential in pharmaceutical and bioactive agent development due to their antimicrobial, antioxidant, and anticancer properties.[1] The presence of the azine linkage (–C=N–N=C–) and phenolic hydroxyl groups suggests that this molecule may possess interesting photophysical properties, such as fluorescence, which can be harnessed for various sensing and imaging applications. A structurally similar compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, has been shown to be fluorescent in DMSO.[2] This application note provides a detailed experimental setup for the synthesis and comprehensive fluorescence characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of 3-Hydroxybenzaldehyde with hydrazine hydrate.
Protocol:
-
Dissolution: Dissolve 10 mmol of 3-Hydroxybenzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Addition of Hydrazine: To this solution, add 5 mmol of hydrazine hydrate dropwise with continuous stirring.
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure this compound crystals.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Fluorescence Studies
The following protocols are designed to characterize the fluorescence properties of the synthesized this compound.
1. Determination of Absorption and Emission Spectra
-
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a dilute solution (e.g., 10 µM) from the stock solution using the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-600 nm) to determine λ_abs.
-
Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum over a suitable wavelength range to determine λ_em.
-
2. Determination of Relative Fluorescence Quantum Yield (Φ_F)
-
Objective: To quantify the efficiency of fluorescence.
-
Protocol (Comparative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar wavelength range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare a series of five concentrations for both the standard and the this compound sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts X and ST denote the sample and standard, respectively.
-
3. Study of Solvatochromism
-
Objective: To investigate the effect of solvent polarity on the fluorescence properties.
-
Protocol:
-
Prepare solutions of this compound of the same concentration in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO).
-
Record the absorption and emission spectra for each solution.
-
Analyze the shifts in the absorption and emission maxima as a function of solvent polarity.
-
4. Investigation of pH Effect on Fluorescence
-
Objective: To determine the influence of pH on the fluorescence intensity and emission wavelength.
-
Protocol:
-
Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).
-
Prepare solutions of this compound with a constant concentration in each buffer solution.
-
Record the fluorescence emission spectra for each solution at a constant excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum versus the pH to observe the pH-dependent fluorescence behavior.
-
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ_F) |
| Hexane | 1.88 | 1.375 | ||||
| Toluene | 2.38 | 1.496 | ||||
| Chloroform | 4.81 | 1.446 | ||||
| Ethyl Acetate | 6.02 | 1.372 | ||||
| Acetone | 20.7 | 1.359 | ||||
| Ethanol | 24.5 | 1.361 | ||||
| Methanol | 32.7 | 1.329 | ||||
| Acetonitrile | 37.5 | 1.344 | ||||
| DMSO | 46.7 | 1.479 |
Table 2: Effect of pH on the Fluorescence of this compound
| pH | λ_ex (nm) | λ_em (nm) | Relative Fluorescence Intensity (a.u.) |
| 2.0 | |||
| 4.0 | |||
| 6.0 | |||
| 7.0 | |||
| 8.0 | |||
| 10.0 | |||
| 12.0 |
Conclusion
This application note provides a comprehensive framework for the synthesis and detailed fluorescence characterization of this compound. The described protocols will enable researchers to systematically investigate its photophysical properties, which is essential for evaluating its potential in various applications, including the development of novel fluorescent probes and materials. The study of solvent and pH effects will provide valuable insights into the molecule's behavior in different environments, which is particularly relevant for applications in biological systems and chemical sensing.
References
Synthesis of Metal Complexes with 3-Hydroxybenzaldehyde Azine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal complexes featuring 3-Hydroxybenzaldehyde azine ligands. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile coordination chemistry and diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The synthetic procedures outlined below are based on established Schiff base condensation reactions and subsequent metal ion chelation.
Overview of the Synthetic Strategy
The synthesis of metal complexes with this compound ligands is typically a two-step process. The first step involves the synthesis of the Schiff base ligand itself, which is an azine in this case. This is achieved through the condensation reaction of 3-Hydroxybenzaldehyde with a suitable amine-containing compound, often hydrazine or a derivative thereof. The resulting azine ligand, characterized by a C=N-N=C bridge, is then reacted with a metal salt in a suitable solvent to form the desired metal complex. The choice of metal salt and reaction conditions can influence the stoichiometry and geometry of the final complex.
Experimental Protocols
Synthesis of this compound Ligand (L)
This protocol describes the synthesis of the Schiff base ligand, this compound, from 3-Hydroxybenzaldehyde and hydrazine hydrate.
Materials:
-
3-Hydroxybenzaldehyde (C₇H₆O₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 3-Hydroxybenzaldehyde (2 molar equivalents) in a minimal amount of hot ethanol.
-
In a separate beaker, dissolve hydrazine hydrate (1 molar equivalent) in ethanol.
-
Slowly add the ethanolic solution of hydrazine hydrate to the stirred solution of 3-Hydroxybenzaldehyde.
-
The reaction mixture is then refluxed with continuous stirring for a period of 3 to 6 hours.[2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After reflux, the mixture is allowed to cool to room temperature.
-
The resulting precipitate, the this compound ligand, is collected by filtration.
-
The solid product is washed with cold ethanol to remove any unreacted starting materials.
-
The purified ligand is then dried in an oven at a suitable temperature (e.g., 60 °C) to a constant weight.[3]
Diagram of the Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of this compound ligand.
Synthesis of Metal Complexes
This general protocol outlines the synthesis of metal complexes using the pre-synthesized this compound ligand (L) and various metal salts. The example provided is for a generic divalent metal salt (MX₂).
Materials:
-
This compound ligand (L)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂, Mn(CH₃COO)₂)[2][3][4]
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)
-
Dimethylformamide (DMF) (if needed for solubility)
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve the this compound ligand (L) (typically 1 or 2 molar equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask.[3][4] Gentle heating may be required to achieve complete dissolution. A small amount of DMF can be added to aid solubility if necessary.[3]
-
In a separate container, dissolve the metal salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the stirred solution of the ligand.
-
A drop of a base like triethylamine can be added to facilitate the deprotonation of the ligand's hydroxyl groups for coordination.[3]
-
The reaction mixture is then refluxed with continuous stirring for several hours (typically 3-6 hours).[3][4]
-
Upon cooling the reaction mixture to room temperature, the solid metal complex will precipitate out.
-
The precipitate is collected by filtration, washed with cold solvent (e.g., methanol or ethanol) to remove any unreacted ligand and metal salt, and then dried.[4]
Diagram of the Metal Complex Synthesis Workflow:
Caption: General workflow for the synthesis of metal complexes.
Characterization Data
The synthesized ligand and its metal complexes are typically characterized by a variety of analytical and spectroscopic techniques to confirm their structure and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound and its Metal Complexes.
| Compound/Complex | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| Ligand (L) | C₁₄H₁₂N₂O₂ | 240.26[5][6] | Pale Yellow | 208-212[1] | ~80[3] | - |
| [Cu(L)Cl(OH)]·H₂O | C₁₄H₁₅ClCuN₂O₄ | - | Green | 220-222[7] | 67[7] | Low (non-electrolytic)[3] |
| [Ni(L)Cl(OH)] | C₁₄H₁₃ClN₂NiO₃ | - | Orange | 285-287[7] | 66[7] | Low (non-electrolytic)[8] |
| [Co(L)Cl(OH)]·H₂O | C₁₄H₁₅ClCoN₂O₄ | - | Reddish-brown | >300[7] | 69[7] | Low (non-electrolytic)[3] |
| [Zn(L)₂(OAc)₂] | C₃₂H₂₈N₄O₈Zn | - | - | - | - | Low (non-electrolytic)[2] |
| [Mn(L)₂(OAc)₂] | C₃₂H₂₈MnN₄O₈ | - | - | - | - | Low (non-electrolytic)[2] |
Note: Data is compiled from various sources and specific values may vary depending on the exact experimental conditions and counter-ions used.
Table 2: Key Spectroscopic Data for Ligand and a Representative Metal Complex.
| Technique | Ligand (L) | [Cu(L)Cl(OH)]·H₂O | Interpretation |
| FT-IR (cm⁻¹) | ~1610 (C=N, azomethine)[3] | Shifted to lower frequency | Coordination of azomethine nitrogen to the metal ion. |
| ~3200-3400 (O-H, phenolic) | Broadened or shifted | Involvement of the phenolic oxygen in coordination. | |
| ¹H-NMR (δ, ppm) | ~8.5 (CH=N, azomethine proton)[3] | Broadened or shifted signal | Confirmation of coordination in solution. |
| ~9.8 (OH, phenolic proton) | Disappearance of the signal | Deprotonation and coordination of the phenolic oxygen. | |
| UV-Vis (nm) | ~280-350 (π→π* and n→π* transitions) | Shifted bands and new d-d transition bands | Ligand-to-metal charge transfer and electronic transitions within the metal ion. |
Applications in Drug Development
Metal complexes of this compound and related Schiff bases have shown significant promise in the development of new therapeutic agents. Their biological activity is often enhanced upon complexation with metal ions compared to the free ligand.[9]
-
Antimicrobial Activity: These complexes have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10] The proposed mechanism often involves the disruption of cellular processes through binding to essential biomolecules.
-
Antioxidant Properties: The phenolic hydroxyl group in the ligand structure can contribute to antioxidant activity by scavenging free radicals. This property can be modulated by the coordinated metal ion.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these metal complexes against various cancer cell lines.[1] The mode of action may involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species.
Diagram of Potential Drug Development Pathway:
Caption: A simplified pathway for drug development of these complexes.
Conclusion
The synthesis of metal complexes with this compound ligands offers a versatile platform for the development of new compounds with significant biological potential. The protocols provided herein offer a robust starting point for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these complexes will be crucial for their advancement as therapeutic agents.
References
- 1. m.indiamart.com:443 [m.indiamart.com:443]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | 18428-76-7 [m.chemicalbook.com]
- 6. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijert.org [ijert.org]
Troubleshooting & Optimization
improving yield and purity of 3-Hydroxybenzaldehyde azine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Hydroxybenzaldehyde Azine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The condensation reaction between 3-Hydroxybenzaldehyde and hydrazine is an equilibrium process. To drive the reaction towards the product, consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. While some syntheses of similar azines are complete within a few hours, others may require up to 24 hours of reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: The reaction is typically performed at an elevated temperature (e.g., reflux in ethanol or methanol). Ensure the reaction mixture is heated appropriately to overcome the activation energy barrier.
-
Water Removal: The reaction produces water as a byproduct. Removing this water can shift the equilibrium towards the product side. While not always necessary for high yields, if you are struggling with this, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Sub-optimal Stoichiometry: The molar ratio of reactants is crucial. A 2:1 molar ratio of 3-Hydroxybenzaldehyde to hydrazine is required for the synthesis of the azine. Ensure accurate weighing and measurement of your starting materials.
-
Side Reactions: The formation of the hydrazone intermediate (a 1:1 adduct of the aldehyde and hydrazine) is a common side reaction. If the reaction is not carried to completion, you may isolate a mixture of the azine and the hydrazone. To favor the formation of the azine, ensure a slight excess of the aldehyde or a longer reaction time.
-
Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your recrystallization procedure by carefully selecting the solvent system and minimizing the number of transfer steps.
Q2: The final product is impure. What are the likely impurities and how can I purify it effectively?
A2: Impurities in the final product can be unreacted starting materials, side products, or degradation products.
-
Common Impurities:
-
Unreacted 3-Hydroxybenzaldehyde: This can be removed by washing the crude product with a solvent in which the aldehyde is soluble but the azine is not, or by recrystallization.
-
3-Hydroxybenzaldehyde Hydrazone: This is the most probable side product. It can be minimized by ensuring the correct stoichiometry and sufficient reaction time. Purification is typically achieved through recrystallization, as the azine and hydrazone will have different solubilities.
-
Oxidation Products: Phenolic compounds can be susceptible to oxidation, which may result in colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
Purification Method:
-
Recrystallization: This is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals. The impurities will remain in the mother liquor.
-
Q3: The reaction mixture has turned a dark color. Is this normal, and what can I do about it?
A3: A change in color, particularly to a darker shade, can indicate the formation of impurities due to oxidation or other side reactions. The phenolic hydroxyl group in 3-Hydroxybenzaldehyde can be sensitive to oxidation, especially at elevated temperatures in the presence of air.
-
Prevention:
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere can prevent oxidation.
-
High-Purity Reagents: Ensure that your starting materials and solvents are of high purity and free from oxidizing contaminants.
-
-
Remediation:
-
Decolorization: If the final product is colored, you can try to decolorize it by treating a solution of the crude product with activated charcoal before the final recrystallization step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction between two equivalents of 3-Hydroxybenzaldehyde and one equivalent of hydrazine (usually in the form of hydrazine hydrate or a salt like hydrazine hydrochloride). The reaction results in the formation of a C=N-N=C linkage, with the elimination of two molecules of water.
Q2: What is the role of a catalyst in this reaction?
A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the rate of reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.
Q3: What are the recommended solvents for this synthesis?
A3: The most commonly used solvents are alcohols, such as ethanol or methanol. These solvents are effective at dissolving the reactants and are suitable for refluxing temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.
Q5: What are the expected physical properties of this compound?
A5: this compound is typically a solid at room temperature. Its reported melting point is around 210 °C.[2]
Data Presentation
The following tables summarize key data related to the synthesis of this compound and its precursors.
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 106-108 |
| Hydrazine Hydrate (N₂H₄·H₂O) | H₆N₂O | 50.06 | -51.7 |
| This compound | C₁₄H₁₂N₂O₂ | 240.26 | ~210 |
Table 2: Comparison of Reaction Conditions for Azine Synthesis from Aldehydes
| Aldehyde | Hydrazine Source | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | Hydrazine Hydrochloride | Ethanol | None | 70 | 24 h | Good | [3] |
| 3-Hydroxybenzaldehyde | Hydrazine Monohydrate | Methanol | Acetic Acid | Reflux | 2-6 h | 76-100 | [4] |
| Salicylaldehyde | Hydrazine Hydrate | Ethanol | None | Reflux | 2 h | High |
Note: The yields reported are for similar, but not identical, reactions and should be used as a general guide.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, based on established procedures for similar compounds.
Protocol 1: Synthesis using Hydrazine Hydrate and Acetic Acid Catalyst
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine Monohydrate
-
Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxybenzaldehyde (2.0 mmol) in methanol (5.0 mL).
-
To this solution, add hydrazine monohydrate (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis using Hydrazine Hydrochloride
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine Hydrochloride
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-Hydroxybenzaldehyde (1 mmol) and hydrazine hydrochloride (0.5 mmol) in ethanol (30 mL).
-
Reflux the reaction mixture with stirring at 70°C for 24 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the product from ethanol to achieve high purity.
-
Dry the final product under vacuum.
Visualizations
The following diagrams illustrate the key aspects of the this compound synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
troubleshooting common issues in 3-Hydroxybenzaldehyde azine crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Hydroxybenzaldehyde Azine.
Troubleshooting Common Crystallization Issues
This section addresses specific problems that may be encountered during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystals Form Upon Cooling
Potential Causes:
-
Solution is not supersaturated: The concentration of the this compound in the solvent is too low.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Cooling is too rapid: Fast cooling can sometimes inhibit nucleation.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution to act as a template for crystal growth.
-
-
Increase Concentration:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
-
Solvent System Adjustment:
-
If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists, then warm until the solution is clear and allow it to cool slowly. Ethanol is a common solvent for Schiff bases, and adding water can often induce precipitation.[1][2]
-
-
Slower Cooling:
-
Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Issue 2: Oily Product ("Oiling Out") Forms Instead of Crystals
Potential Causes:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.[3]
-
Solution is too concentrated: A very high level of supersaturation is reached while the solution is still warm.
-
Inappropriate solvent polarity: The solvent may not be ideal for promoting a crystalline lattice.[4][5][6]
-
Cooling rate is too fast: Rapid cooling can lead to the separation of a supersaturated liquid phase before crystallization can occur.[7]
Solutions:
-
Solvent and Concentration Adjustment:
-
Add more of the primary solvent to dilute the solution, heat to redissolve the oil, and then cool slowly.
-
Consider using a different solvent or a solvent mixture. For Schiff bases, solvents like ethanol, methanol, or mixtures with water or chloroform are often used.[8]
-
-
Slower Cooling:
-
A slower cooling rate can prevent the system from becoming highly supersaturated at a temperature above the compound's melting point.[7]
-
-
Purification of the Crude Product:
-
If impurities are suspected, consider purifying the crude this compound before crystallization, for example, by column chromatography.
-
-
Seeding:
-
Adding seed crystals at a temperature just below the saturation point can encourage direct crystallization and prevent oiling out.[9]
-
Issue 3: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)
Potential Causes:
-
Rapid crystallization: Cooling the solution too quickly can lead to the formation of many small crystals instead of fewer, larger ones.[3]
-
High level of supersaturation: This can lead to rapid nucleation and the formation of a large number of small crystals.
-
Agitation: Stirring the solution during cooling can sometimes promote the formation of smaller crystals.
Solutions:
-
Control the Cooling Rate:
-
Allow the solution to cool to room temperature undisturbed. Insulating the flask can help to slow down the cooling process.
-
-
Optimize Supersaturation:
-
Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will result in a lower level of supersaturation upon cooling, favoring the growth of larger crystals.
-
-
Minimize Agitation:
-
Allow the solution to stand still during the crystal growth phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Ethanol is a commonly used and effective solvent for the synthesis and recrystallization of Schiff bases derived from benzaldehyde.[2][10] You may also consider other polar protic solvents like methanol or a binary solvent system such as ethanol/water or chloroform with a non-polar co-solvent.[8]
Q2: How can I remove unreacted 3-Hydroxybenzaldehyde from my product?
A2: Recrystallization is the primary method for purifying the this compound and removing unreacted starting materials.[1][2] Since 3-Hydroxybenzaldehyde is a solid, ensuring complete reaction or using a purification method like column chromatography before the final crystallization might be necessary if recrystallization alone is insufficient.
Q3: My crystals are very fine and difficult to filter. What can I do?
A3: Fine crystals are often a result of rapid crystallization. To obtain larger crystals that are easier to filter, you should aim for a slower crystal growth process. This can be achieved by reducing the rate of cooling and using a slightly more dilute solution.
Q4: How does solvent polarity affect the crystallization of Schiff bases?
A4: Solvent polarity can significantly influence crystal growth and morphology.[4][5][6] The interaction between the solvent and the solute molecules affects how they arrange themselves into a crystal lattice. Experimenting with solvents of different polarities can help in obtaining well-defined crystals.
Data Presentation
To aid in the optimization of the crystallization process, it is recommended to maintain a detailed log of experimental parameters and outcomes. The following table provides a template for recording this data.
| Experiment ID | Solvent System | Concentration (mg/mL) | Cooling Method | Seeding (Y/N) | Crystal Morphology | Yield (%) | Purity (%) |
Experimental Protocols
General Synthesis of this compound
A general procedure for the synthesis of Schiff bases involves the condensation of an aldehyde with a hydrazine. For this compound, this would typically involve the reaction of 3-Hydroxybenzaldehyde with hydrazine hydrate.
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask.
-
In a separate container, dissolve a stoichiometric amount of hydrazine hydrate in ethanol.
-
Slowly add the hydrazine hydrate solution to the 3-Hydroxybenzaldehyde solution with stirring.
-
Reflux the mixture for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the crude product by filtration.
-
Proceed with recrystallization for purification.
General Recrystallization Protocol for this compound
Materials:
-
Crude this compound
-
Ethanol (or chosen solvent system)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of this compound, including common troubleshooting points.
References
- 1. organic chemistry - Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Technical Support Center: Optimization of 3-Hydroxybenzaldehyde Azine Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxybenzaldehyde azine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of 3-Hydroxybenzaldehyde or hydrazine hydrate. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants. 4. Suboptimal pH: The reaction rate is sensitive to pH. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gradually increase the temperature if starting material is still present. 2. Reagent Purity: Use freshly opened or purified 3-Hydroxybenzaldehyde. Ensure the hydrazine hydrate is of appropriate concentration and has been stored correctly. 3. Accurate Measurement: Carefully measure the reactants, typically a 2:1 molar ratio of 3-Hydroxybenzaldehyde to hydrazine hydrate is used for symmetrical azine formation. 4. pH Adjustment: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid). The phenolic hydroxyl group can be sensitive to strong bases, which may not be ideal. |
| Formation of Side Products | 1. Hydrazone Formation: If the stoichiometry is not controlled, the 1:1 adduct (hydrazone) may be a significant byproduct. 2. Oxidation of Aldehyde: 3-Hydroxybenzaldehyde can be susceptible to oxidation to the corresponding carboxylic acid. 3. Reaction at the Hydroxyl Group: Under certain conditions, the phenolic hydroxyl group could undergo side reactions. | 1. Stoichiometric Control: Use a slight excess of the aldehyde or ensure a precise 2:1 molar ratio of aldehyde to hydrazine. Monitor the reaction by TLC to check for the presence of the hydrazone intermediate. 2. Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. 3. Mild Conditions: Employ mild reaction conditions (e.g., room temperature or gentle heating) and avoid strong acids or bases that could promote reactions at the hydroxyl group. |
| Product Precipitation Issues | 1. Rapid Precipitation: The product may precipitate out of the solution too quickly, leading to the inclusion of impurities. 2. Difficulty Inducing Crystallization: The product may remain dissolved in the solvent after the reaction is complete. | 1. Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals. 2. Inducing Crystallization: If the product is soluble, try reducing the solvent volume by rotary evaporation. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. Seeding with a small crystal of the pure product, if available, is also effective. |
| Purification Challenges | 1. Co-precipitation of Starting Materials: Unreacted 3-Hydroxybenzaldehyde or the hydrazone intermediate may co-precipitate with the azine product. 2. Solubility Issues: Finding a suitable solvent for recrystallization that effectively removes impurities without significant product loss can be challenging. | 1. Washing: Wash the crude product with a solvent in which the impurities are soluble but the desired azine is not. For example, washing with cold ethanol or diethyl ether might be effective. 2. Recrystallization: Ethanol is a commonly used solvent for the recrystallization of similar azine compounds. A solvent system (e.g., ethanol/water) might be necessary to achieve optimal purification. Perform small-scale solubility tests to identify the best recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
A1: The formation of this compound is a condensation reaction. The mechanism is analogous to the formation of imines and hydrazones.[1] It involves the nucleophilic attack of the nitrogen atom of hydrazine on the carbonyl carbon of 3-Hydroxybenzaldehyde. This is followed by the elimination of a water molecule. This process occurs twice, with one molecule of hydrazine reacting with two molecules of 3-Hydroxybenzaldehyde to form the symmetrical azine.
Q2: What is the optimal stoichiometry for the reaction?
A2: For the synthesis of the symmetrical this compound, the theoretical molar ratio is 2 moles of 3-Hydroxybenzaldehyde to 1 mole of hydrazine hydrate. In practice, using a slight excess of the aldehyde can help to ensure the complete consumption of hydrazine and minimize the formation of the hydrazone intermediate.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting material (3-Hydroxybenzaldehyde), the intermediate (hydrazone, if formed), and the final product (azine). The disappearance of the starting aldehyde spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Q4: What is a suitable solvent for this reaction?
A4: Ethanol is a commonly used solvent for the synthesis of azines from aldehydes and hydrazine.[2][3] It is a good solvent for both reactants and often allows for the product to precipitate upon cooling, which facilitates its isolation. Other polar protic solvents like methanol could also be effective.
Q5: Is a catalyst necessary for this reaction?
A5: The reaction can often proceed without a catalyst, but it is typically accelerated by the presence of a catalytic amount of acid, such as acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.
Q6: How should I purify the final product?
A6: The most common method for purifying solid organic compounds is recrystallization. For this compound, ethanol is a good starting point for a recrystallization solvent.[2] The crude product should be dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly. The pure crystals that form are then collected by filtration. If the product is highly soluble in ethanol, a mixed solvent system (e.g., ethanol-water) may be necessary.
Q7: What are the expected spectroscopic characteristics of this compound?
A7:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons, the phenolic hydroxyl proton (-OH), and the azomethine proton (-CH=N-). The chemical shift of the azomethine proton is typically in the range of 8-9 ppm.
-
¹³C NMR: Signals for the aromatic carbons, the carbon of the azomethine group (C=N), and the carbon attached to the hydroxyl group will be present.
-
IR Spectroscopy: Key characteristic peaks would include a C=N stretching vibration (around 1600-1650 cm⁻¹), O-H stretching (a broad peak around 3200-3600 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₂N₂O₂, MW: 240.26 g/mol ) should be observed.[4]
Data Presentation
| Parameter | Condition | Expected Effect on Yield | Rationale |
| Solvent | Ethanol | Good | Good solubility for reactants, product often precipitates on cooling. |
| Methanol | Good | Similar to ethanol, may offer different solubility for purification. | |
| Water | Moderate | Lower solubility of the aldehyde and product may be an issue. | |
| Toluene | Low to Moderate | Less ideal for dissolving hydrazine hydrate. | |
| Temperature | Room Temperature | Moderate | Reaction may be slow. |
| 50-60 °C | Good | Increased reaction rate without significant side reactions. | |
| Reflux (Ethanol, ~78 °C) | High | Generally provides a good balance of reaction rate and stability. | |
| Catalyst | None | Moderate | Reaction can proceed but may be slow. |
| Acetic Acid (catalytic) | High | Protonation of the carbonyl group increases its electrophilicity. | |
| Strong Acid (e.g., HCl) | Moderate to Low | May lead to side reactions involving the phenolic hydroxyl group. | |
| Base (e.g., NaOH) | Low | Can deprotonate the phenol, potentially inhibiting the desired reaction. | |
| Stoichiometry (Aldehyde:Hydrazine) | 1:1 | Low (for azine) | Favors the formation of the hydrazone intermediate. |
| 2:1 | High | The theoretical ratio for symmetrical azine formation. | |
| >2:1 (slight excess of aldehyde) | High | Can help drive the reaction to completion and consume all of the hydrazine. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from procedures for similar azine syntheses and should be optimized for specific laboratory conditions.
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (e.g., 50-60% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Hydroxybenzaldehyde (2.0 equivalents) in ethanol.
-
With stirring, add hydrazine hydrate (1.0 equivalent) dropwise to the solution at room temperature. A slight exothermic reaction may be observed.
-
(Optional) Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
Mandatory Visualization
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
stability issues of 3-Hydroxybenzaldehyde azine in acidic or basic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Hydroxybenzaldehyde Azine in acidic and basic media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in solution. | Acidic or Basic Conditions: this compound, like other azines and Schiff bases, is susceptible to hydrolysis, which is catalyzed by both acids and bases. The C=N bonds in the azine linkage are the primary sites of hydrolytic cleavage. | - Monitor and control pH: Ensure the pH of your solution is within a stable range, ideally close to neutral (pH 6-8), unless your experimental conditions require otherwise. - Buffering: Use an appropriate buffer system to maintain a stable pH. - Temperature: Perform experiments at the lowest temperature compatible with your protocol, as higher temperatures can accelerate degradation. |
| A noticeable color change in the solution over time. | Degradation and/or Oxidation: The degradation of this compound into 3-Hydroxybenzaldehyde and hydrazine can lead to color changes. The phenolic hydroxyl group also makes the molecule susceptible to oxidation, which can produce colored byproducts. | - Inert Atmosphere: If oxidation is suspected, handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store the compound and solutions protected from light, as photo-oxidation can occur. - Analysis of Degradants: Use analytical techniques such as HPLC or UV-Vis spectrophotometry to identify and quantify degradation products. |
| Precipitation or cloudiness in the solution. | Low Solubility of Degradation Products: The degradation product, 3-Hydroxybenzaldehyde, may have different solubility characteristics than the parent azine, potentially leading to precipitation. | - Solvent System: Re-evaluate your solvent system. A change in the solvent composition may be necessary to keep all components in solution. - Concentration: Consider working with more dilute solutions if solubility is a concern. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Ongoing Degradation: The compound may be degrading in the analytical sample itself, leading to variability in measurements. | - Sample Preparation: Prepare analytical samples immediately before analysis. - Autosampler Temperature: If using an HPLC autosampler, keep the sample tray cooled to minimize degradation. - Mobile Phase pH: Ensure the pH of the HPLC mobile phase is compatible with the stability of the azine. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable as a solid when stored in a cool, dark, and dry place. In solution, its stability is highly dependent on the pH. It is most stable in neutral or near-neutral aqueous solutions.[1] In acidic or basic media, it is prone to hydrolysis.
Q2: What is the primary degradation pathway for this compound in acidic or basic media?
A2: The primary degradation pathway is the hydrolysis of the azine linkage (C=N-N=C). This reaction breaks down the molecule into two equivalents of 3-Hydroxybenzaldehyde and one equivalent of hydrazine. The reaction is catalyzed by both H+ and OH- ions.
Q3: How does the hydroxyl group in this compound affect its stability?
A3: The hydroxyl group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the azine linkage. While electron-withdrawing groups are known to stabilize azines, the electron-donating hydroxyl group might slightly increase the susceptibility of the C=N bond to hydrolysis compared to unsubstituted benzaldehyde azine.[1] Additionally, the phenolic hydroxyl group can be deprotonated in basic media, which may affect the degradation kinetics.
Q4: What are the expected degradation products I should monitor?
A4: The primary degradation products are 3-Hydroxybenzaldehyde and hydrazine. You should develop analytical methods capable of separating and quantifying the parent compound and at least 3-Hydroxybenzaldehyde.
Q5: What are the recommended storage conditions for this compound?
A5:
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Solid: Store in a tightly sealed container in a refrigerator, protected from light and moisture.
-
Solutions: Prepare fresh solutions for use. If short-term storage is necessary, store at a low temperature (2-8 °C) in a neutral, buffered solution, protected from light. For longer-term storage, consider preparing aliquots and freezing them, though stability upon thawing should be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
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This compound
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
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Phosphate buffer components
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HPLC system with UV or DAD detector
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
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Incubate at room temperature for a defined period.
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Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.
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Also, reflux a solution of the compound in a neutral solvent.
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Analyze the samples by dissolving them in a suitable solvent and diluting for HPLC analysis.
-
-
Photodegradation:
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Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
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Analyze the samples by HPLC at various time points.
-
4. Analysis:
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Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
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Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a buffer, e.g., 20 mM phosphate buffer at pH 7.0).
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Initial Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. Based on the structure, a starting wavelength of around 300-350 nm is suggested.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Degradation pathways of this compound in acidic and basic media.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-Hydroxybenzaldehyde Azine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxybenzaldehyde azine derivatives. Our goal is to help you overcome common experimental challenges and enhance the fluorescence quantum yield of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they of interest?
A1: this compound is a Schiff base compound.[1] Its derivatives are of significant interest due to their versatile applications, which stem from their chemical properties like chelation ability, biological activity, and structural versatility.[1] They are used in various fields, including as corrosion inhibitors, ligands in metal complexes for catalysis, intermediates in the dye and pigment industry, and as scaffolds for the development of pharmaceutical agents with antimicrobial, antioxidant, and anticancer properties.[1]
Q2: What is Aggregation-Induced Emission (AIE) and how does it relate to these derivatives?
A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly fluorescent upon aggregation.[2][3] This is in contrast to the common aggregation-caused quenching (ACQ) effect where fluorescence is diminished upon aggregation.[2] Many salicylaldehyde azine derivatives, which are structurally similar to 3-Hydroxybenzaldehyde azines, exhibit AIE characteristics.[4] In a good solvent, these compounds show weak fluorescence, but in a poor solvent, which induces aggregation, strong emission is observed.[4]
Q3: What is the proposed mechanism for AIE in azine derivatives?
A3: The AIE phenomenon in azine derivatives is often attributed to the restriction of intramolecular rotation (RIR). In a dilute solution, the phenyl rings of the azine molecule can rotate freely, which provides a non-radiative pathway for the excited state to decay, leading to weak fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are locked. This conformational rigidity blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence quantum yield.[2][5]
Q4: What are the key factors that influence the fluorescence quantum yield of these derivatives?
A4: Several factors can influence the fluorescence quantum yield:
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Molecular Structure: The presence and position of substituent groups on the aromatic rings can significantly impact the emission color and intensity.[3][4]
-
Solvent Polarity: The polarity of the solvent plays a crucial role in inducing aggregation. A mixture of a good solvent and a poor solvent (e.g., DMSO/water) is often used to trigger the AIE effect.[3]
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Concentration: In AIE-active compounds, an increase in concentration in a suitable solvent system can lead to aggregation and enhanced emission.[2]
-
Inter- and Intramolecular Interactions: Hydrogen bonding and other intermolecular interactions in the aggregated state can increase conformational rigidity and enhance fluorescence.[2][5]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Observed in Solution
Q: My synthesized this compound derivative shows very weak or no fluorescence in a common organic solvent (e.g., DMSO, ethanol). Is this normal?
A: Yes, this is often the expected behavior for AIE-active compounds. Many azine derivatives are non-emissive in good solvents due to the free intramolecular rotation of their phenyl groups, which provides a pathway for non-radiative decay.[2][4] The fluorescence is expected to be "turned on" upon aggregation.
Troubleshooting Steps:
-
Induce Aggregation: Prepare a series of solutions with varying fractions of a poor solvent (e.g., water) in your good solvent (e.g., DMSO). For many azine derivatives, significant fluorescence enhancement is observed at high water fractions (e.g., 70-90%).[3]
-
Check for Contamination: Ensure your solvent is pure and free from quenching impurities.
-
Confirm Molecular Structure: Verify the structure of your synthesized compound using techniques like 1H-NMR, 13C-NMR, and FT-IR to ensure you have the correct product.[2]
Issue 2: Aggregation-Induced Emission (AIE) is Not Observed
Q: I have tried adding a poor solvent, but I still don't see a significant increase in fluorescence. What could be the problem?
A: Several factors could be preventing the AIE effect.
Possible Causes and Solutions:
-
Incorrect Solvent System: The chosen good solvent/poor solvent combination may not be optimal for inducing aggregation of your specific derivative.
-
Solution: Experiment with different solvent pairs. Common choices include DMSO/water, THF/water, and ethanol/water.
-
-
Insufficient Concentration: The concentration of your compound may be too low for aggregation to occur.
-
Solution: Gradually increase the concentration of your compound in the mixed solvent system and monitor the fluorescence intensity.
-
-
Molecular Design: The specific substituents on your this compound derivative may not be conducive to forming the right kind of rigid aggregates needed for AIE.
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Solution: Consider synthesizing derivatives with different substituents. For example, the introduction of methoxy groups has been shown to influence the emission properties.[3]
-
-
pH of the Solution: The pH can affect the protonation state of the hydroxyl group, which may influence aggregation and fluorescence.
-
Solution: Investigate the effect of pH on the fluorescence of your compound in the aggregated state.
-
Issue 3: Inconsistent or Irreproducible Quantum Yield Measurements
Q: I am getting very different quantum yield values when I repeat my measurements. What could be causing this?
A: Inconsistent quantum yield measurements can arise from several experimental variables.
Troubleshooting Checklist:
-
Standard Selection: Are you using an appropriate fluorescence standard with a well-documented quantum yield in the same solvent and at a similar emission wavelength?[6]
-
Concentration and Absorbance: Are the absorbances of your sample and the standard at the excitation wavelength kept low (typically below 0.1) to avoid inner filter effects?
-
Instrumental Parameters: Are you using the same excitation and emission slit widths for both the sample and the standard? Is the detector response corrected for the wavelength?
-
Solvent Purity: Are you using high-purity, spectroscopic grade solvents? Impurities can act as quenchers.
-
Sample Stability: Is your compound photobleaching under the excitation light? Acquire spectra promptly and consider using a shutter.
-
Refractive Index Correction: Have you applied the necessary correction for the refractive index of the solvents if they are different for the sample and the standard? The quantum yield calculation is proportional to the square of the refractive index.
Quantitative Data Summary
The following table summarizes photophysical data for a representative azine derivative to provide a reference for expected values.
| Compound | Solvent System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 4-hydroxy-3-methoxybenzaldehyde azine | DMSO | 440 | - | - | [2] |
| 4-hydroxy-3-methoxybenzaldehyde azine (aggregated) | DMSO/water | 440 | Green Emission | Enhanced | [2] |
| Salicylaldehyde azine derivatives | Good Solvent | - | - | Very Weak | [4] |
| Salicylaldehyde azine derivatives (aggregated) | Poor Solvent | - | Green to Red | Strong | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol is a general procedure based on the synthesis of similar azine compounds.[2][5]
Materials:
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3-Hydroxybenzaldehyde
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde (2 moles) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 mole) dropwise to the solution while stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
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Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure azine derivative.
-
Characterize the final product using FT-IR, 1H-NMR, and 13C-NMR.
Protocol 2: Measurement of Aggregation-Induced Emission (AIE)
Materials:
-
Synthesized this compound derivative
-
A good solvent (e.g., DMSO)
-
A poor solvent (e.g., deionized water)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the azine derivative in the good solvent (e.g., 1 mM in DMSO).
-
Prepare a series of solutions in cuvettes with varying volume fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in DMSO). The total volume and the concentration of the azine derivative should be kept constant in all cuvettes.
-
For each solution, measure the UV-Vis absorption spectrum to ensure the absorbance at the excitation wavelength is below 0.1.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer. Use an excitation wavelength determined from the absorption spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the poor solvent fraction. A significant increase in intensity at higher fractions of the poor solvent indicates AIE activity.
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Caption: Experimental workflow for AIE investigation.
Caption: Troubleshooting decision tree for low quantum yield.
References
- 1. m.indiamart.com:443 [m.indiamart.com:443]
- 2. Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-induced emission-active azines for chemosensing applications: a five-year update - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00348E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
overcoming poor solubility of 3-Hydroxybenzaldehyde azine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Hydroxybenzaldehyde azine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a symmetrical aromatic azine compound. Structurally, it is characterized by two 3-hydroxyphenyl rings linked by an azine bridge (-C=N-N=C-). This extended planar and aromatic structure contributes to strong intermolecular forces, leading to high crystal lattice energy. Consequently, the compound exhibits very low solubility in aqueous solutions and can also be challenging to dissolve in sufficient concentrations in some organic solvents, which is a critical factor for its use in biological assays, chemical reactions, and various analytical techniques.
Q2: What are the general solubility characteristics of this compound?
A2: Based on its chemical structure and data for analogous compounds, this compound is practically insoluble in water. It is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in alcohols like methanol and ethanol, as well as other common organic solvents such as acetone, tetrahydrofuran (THF), and chloroform, is variable and often requires heating or the use of co-solvents.
Q3: Can I predict the best solvent for my experiment?
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for Chemical Reactions
Problem: The compound does not fully dissolve in the reaction solvent, leading to incomplete reactions or heterogeneous mixtures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in chemical reactions.
Detailed Steps:
-
Solvent Selection: For reactions, polar aprotic solvents such as DMSO or DMF are often the first choice due to their strong solvating power for polar aromatic compounds.
-
Heating: Gently warm the solvent-compound mixture. Monitor the temperature closely to avoid any potential degradation of the azine.
-
Sonication: Place the flask in an ultrasonic bath. The mechanical agitation can help to break down solid aggregates and enhance dissolution.
-
Co-solvent System: If using a less polar solvent like THF, consider adding a small percentage (e.g., 5-10%) of a stronger solvent like DMSO to create a co-solvent system.
-
Change of Solvent: If the above steps fail, it may be necessary to switch to a more powerful solvent for the reaction, if compatible with the reaction chemistry.
Issue 2: Precipitation of this compound in Biological Assays
Problem: The compound precipitates out of the aqueous buffer or cell culture medium upon addition from a concentrated stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing precipitation in biological assays.
Detailed Steps:
-
Optimize Stock Solution: Prepare the stock solution in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Control Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, aim for a final DMSO concentration that is as high as your assay can tolerate (typically 0.1-1%). A higher final DMSO concentration will help to keep the compound in solution.
-
Use a Biocompatible Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to form micelles that encapsulate the hydrophobic compound and prevent precipitation.
-
Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, more advanced formulation approaches may be necessary. These can include complexation with cyclodextrins or the use of lipid-based formulations.
Issue 3: Poor Quality NMR Spectra Due to Low Solubility
Problem: The NMR spectrum shows broad peaks or a low signal-to-noise ratio, indicating that the compound is not fully dissolved in the deuterated solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for obtaining a high-quality NMR spectrum.
Detailed Steps:
-
Solvent Selection: For polar aromatic compounds like this compound, DMSO-d6 is typically the best initial choice.
-
Sample Preparation: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Sonication: After adding the deuterated solvent, sonicate the NMR tube for several minutes to aid dissolution.
-
Elevated Temperature: If solubility is still an issue, acquiring the NMR spectrum at an elevated temperature (e.g., 40-80 °C) can significantly improve solubility. Check the temperature limits of your sample and the NMR probe.
-
Solvent Mixtures: In some cases, a mixture of deuterated solvents, such as DMSO-d6 and CDCl3, can provide better solubility than a single solvent.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the literature, the following table provides a qualitative and estimated solubility guide based on the properties of similar aromatic azines.
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Very Low / Insoluble | Not a suitable solvent. |
| Methanol | Polar Protic | Low to Moderate | May require heating. |
| Ethanol | Polar Protic | Low to Moderate | May require heating. |
| Acetone | Polar Aprotic | Moderate | Good starting point for recrystallization trials. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be a suitable reaction solvent. |
| Chloroform | Nonpolar | Low | Likely to have limited solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good alternative to DMSO for reactions. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of symmetrical aromatic azines.
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde (2.0 equivalents) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate container, dilute hydrazine hydrate (1.0 equivalent) with a small amount of ethanol.
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Slowly add the hydrazine hydrate solution to the stirred solution of 3-Hydroxybenzaldehyde.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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A yellow precipitate of this compound should form as the reaction proceeds.
-
After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Select an appropriate solvent or solvent system for recrystallization. Good starting points for aromatic azines include ethanol/water, acetone/water, or toluene. The ideal solvent should dissolve the compound when hot but not when cold.
-
Add the solvent portion-wise to the flask while heating and stirring until the compound is just dissolved.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, cool the flask in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
side reactions to avoid during the synthesis of 3-Hydroxybenzaldehyde azine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxybenzaldehyde Azine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the synthesis of this compound?
The synthesis of this compound is a condensation reaction. It involves the reaction of two equivalents of 3-Hydroxybenzaldehyde with one equivalent of hydrazine, typically hydrazine hydrate or hydrazine sulfate, to form the corresponding azine and water.
Q2: What is the intermediate product in this synthesis?
The reaction proceeds through a hydrazone intermediate. Initially, one molecule of 3-Hydroxybenzaldehyde reacts with hydrazine to form 3-Hydroxybenzaldehyde hydrazone. This intermediate then rapidly reacts with a second molecule of 3-Hydroxybenzaldehyde to yield the final azine product. For aldehydes, the formation of the azine is generally favored and proceeds quickly after the initial formation of the hydrazone.[1][2]
Q3: What are the typical solvents and catalysts used for this synthesis?
Commonly used solvents include alcohols like ethanol. The reaction can be carried out without a catalyst, or with an acid or base catalyst to improve the reaction rate. Acetic acid is a frequently used acid catalyst.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (3-Hydroxybenzaldehyde) and the appearance of the product spot (this compound) indicate the progression of the reaction. The product is often a colored, crystalline solid, so its precipitation can also be a visual indicator of reaction completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Azine Product | Incomplete Reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Gently heat the reaction mixture if the protocol allows. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the formation of the azine. The ideal ratio is 2:1 of 3-Hydroxybenzaldehyde to hydrazine. | - Carefully measure and use a precise 2:1 molar ratio of 3-Hydroxybenzaldehyde to hydrazine. | |
| Product Loss During Workup: The product may be lost during filtration or washing steps. | - Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation. - Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. | |
| Presence of Impurities in the Final Product | Hydrazone Intermediate: The reaction may have stalled at the hydrazone intermediate stage, resulting in a mixture of hydrazone and azine. | - Ensure a 2:1 molar ratio of aldehyde to hydrazine is used. An excess of hydrazine will favor hydrazone formation. - Increase the reaction temperature or time to encourage the reaction of the hydrazone with the second equivalent of the aldehyde. |
| Unreacted 3-Hydroxybenzaldehyde: The starting material may not have fully reacted. | - Recrystallize the product from a suitable solvent (e.g., ethanol) to remove the more soluble starting material. | |
| Oxidation of 3-Hydroxybenzaldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures or exposed to air. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid unnecessarily high reaction temperatures. | |
| Side reactions of the phenolic hydroxyl group: Although generally less reactive in this specific condensation, under harsh basic or acidic conditions, the hydroxyl group could potentially undergo side reactions. | - Use mild reaction conditions. Avoid strong acids or bases as catalysts if possible. Acetic acid is a suitable mild catalyst. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization. |
| Incorrect Solvent for Crystallization: The chosen solvent may not be appropriate for inducing crystallization. | - Try different solvents or solvent mixtures for recrystallization. A common technique is to dissolve the product in a good solvent and then add a poor solvent until turbidity is observed, followed by cooling. | |
| Unexpected Color of the Product | Presence of Colored Impurities: Side reactions or impurities in the starting materials can lead to colored byproducts. | - Purify the product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.[3] |
Experimental Protocols
Synthesis of a Structurally Similar Azine: (E,E)-2-hydroxy-3-methoxybenzaldehyde azine
This protocol for a related compound provides a good starting point for the synthesis of this compound.
-
Reactants: 2-hydroxy-3-methoxybenzaldehyde (1 mmol) and hydrazine hydrochloride (1 mmol) were used.
-
Solvent: The reaction was carried out in ethanol (30 mL).
-
Procedure: The reaction mixture was refluxed and stirred at 70 °C for 24 hours.
-
Product Isolation: The resulting clear solution was left exposed to air, and after several minutes, yellow crystals of the azine product formed.[4]
Note: For the synthesis of this compound, a 2:1 molar ratio of 3-Hydroxybenzaldehyde to hydrazine source (e.g., hydrazine hydrate) should be used. The reaction can often be performed at room temperature or with gentle heating.
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Refining Purification Methods for 3-Hydroxybenzaldehyde Azine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 3-Hydroxybenzaldehyde Azine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities include unreacted starting materials such as 3-Hydroxybenzaldehyde and hydrazine. Additionally, side products from undesired reactions and residual solvents from the synthesis may be present. Given that azines can be susceptible to hydrolysis, particularly under acidic conditions, the starting aldehyde may reappear as an impurity during purification or storage if moisture is present[1].
Q2: My purified this compound shows a reappearance of the 3-Hydroxybenzaldehyde peak in the NMR after a few days. What is happening?
A2: The reappearance of the starting aldehyde is likely due to the hydrolysis of the azine linkage (-C=N-N=C-). Azines, while generally more stable than imines, can still hydrolyze back to their constituent aldehydes and hydrazine in the presence of water, and this process is often catalyzed by acid[1]. To prevent this, ensure all solvents are anhydrous and store the purified compound in a desiccated, inert atmosphere.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization is often due to the presence of impurities. First, ensure that the majority of impurities, especially unreacted starting materials and byproducts, have been removed. If the product is an oil or a gum, it may be beneficial to attempt purification by column chromatography before setting up crystallization. For crystallization, a slow cooling process and the use of a suitable solvent system are crucial. You can also try techniques like scratching the inside of the flask to induce crystal formation or adding a seed crystal from a previous successful crystallization.
Q4: Is it better to use silica gel or alumina for column chromatography of this compound?
A4: Due to the basic nature of the azine linkage and its susceptibility to hydrolysis under acidic conditions, neutral alumina is generally recommended over silica gel for column chromatography[2][3][4]. Silica gel has an acidic surface that can promote the degradation of the azine back to 3-Hydroxybenzaldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot recrystallization solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For a related compound, ethanol was used successfully[5]. |
| Product oils out upon cooling. | The solution is supersaturated, or the melting point of the product is lower than the temperature of the solution. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Ensure a slow cooling rate. |
| No crystals form upon cooling. | The solution is not saturated enough, or the product is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent (anti-solvent) dropwise to the solution at room temperature. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | Consider a preliminary purification step like a solvent wash or column chromatography. The use of activated carbon during recrystallization can sometimes help remove colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks or does not move from the baseline on a silica gel column. | The compound is too polar for the eluent or is strongly interacting with the acidic silica. | Switch to a more polar eluent system. It is highly recommended to use neutral alumina as the stationary phase to avoid acidic conditions[2][3][4]. |
| Compound decomposes on the column (indicated by the appearance of a 3-Hydroxybenzaldehyde spot on TLC of the fractions). | The stationary phase is too acidic (silica gel). | Use neutral alumina as the stationary phase. Ensure all solvents are anhydrous to minimize hydrolysis[1]. |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Perform a thorough TLC analysis with different solvent systems using neutral alumina TLC plates to find an eluent that gives good separation (Rf of the product around 0.3-0.4). A gradient elution may be necessary. |
| Product elutes with impurities. | The column was overloaded, or the elution was too fast. | Use an appropriate amount of stationary phase for the amount of crude product. Run the column at a steady, controlled flow rate. |
Experimental Protocols
Recrystallization of this compound
This protocol is based on methods used for similar azine compounds[5].
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.
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Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (208-212 °C)[6]. Analyze the purity using techniques like NMR spectroscopy.
Column Chromatography of this compound
This is a general protocol based on best practices for purifying basic compounds on neutral alumina[2][4].
-
Stationary Phase Preparation: Prepare a slurry of neutral alumina in the initial, least polar eluent.
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Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the alumina.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of neutral alumina. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined beforehand by TLC analysis on neutral alumina plates.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Purity Assessment: Analyze the purity of the obtained solid by melting point determination and spectroscopic methods.
Data Presentation
| Property | This compound | 3-Hydroxybenzaldehyde (Impurity) |
| Molecular Formula | C₁₄H₁₂N₂O₂[7] | C₇H₆O₂[8] |
| Molecular Weight | 240.26 g/mol [7] | 122.12 g/mol [8] |
| Melting Point | 208-212 °C[6] | 106 °C[8] |
| Appearance | Yellowish solid | Tan solid[8] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Dynamic covalent chemistry with azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
challenges in the scale-up production of 3-Hydroxybenzaldehyde azine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 3-Hydroxybenzaldehyde Azine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure the molar ratio of 3-Hydroxybenzaldehyde to hydrazine hydrate is 2:1. - Verify the reaction temperature is maintained within the optimal range (e.g., 60-80 °C). - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). |
| Degradation of starting material or product. | - Use high-purity 3-Hydroxybenzaldehyde. The presence of acidic impurities can catalyze side reactions. - Avoid excessively high reaction temperatures or prolonged reaction times. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of impurities. | - Wash the crude product with a non-polar solvent like hexane to remove unreacted aldehyde. - The presence of residual solvent (e.g., ethanol, water) can inhibit crystallization. Ensure the product is thoroughly dried. - Attempt recrystallization from a different solvent system. A mixture of a polar and a non-polar solvent might be effective. |
| Formation of hydrazone intermediate. | - Ensure the stoichiometry favors azine formation (2 equivalents of aldehyde to 1 of hydrazine). Driving off water can also shift the equilibrium towards the azine. | |
| Product Discoloration (e.g., Pink or Brown) | Oxidation of the phenolic hydroxyl group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use degassed solvents. - Purification by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium bisulfite, may help remove colored impurities. |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in larger reactors. | - Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. - The rate of addition of reagents may need to be adjusted to control any exotherm. - Monitor the internal reaction temperature closely. |
| Inefficient mixing. | - The type of impeller and stirring speed may need to be optimized for the larger vessel to ensure adequate mixing of the reactants. | |
| Changes in precipitation/crystallization behavior. | - Cooling rates may need to be carefully controlled during crystallization on a larger scale to obtain the desired crystal size and purity. Seeding the solution with a small amount of pure product can aid in consistent crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Ethanol is a commonly used solvent for the synthesis of azines from aldehydes and hydrazine due to the good solubility of the reactants and the ease of product precipitation upon cooling. Other alcohols or aqueous-organic mixtures can also be employed.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 3-Hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Q3: What are the potential side products in this reaction?
A3: The primary potential side product is the 3-Hydroxybenzaldehyde hydrazone, which is the 1:1 condensation product of the aldehyde and hydrazine. Formation of the hydrazone is favored if there is a localized excess of hydrazine. Additionally, oxidation of the phenolic hydroxyl group can lead to colored impurities.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Washing the crude product with a non-polar solvent prior to recrystallization can help remove residual starting aldehyde.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). 3-Hydroxybenzaldehyde can be irritating to the skin and eyes.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde (2.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to 60-70 °C with stirring.
-
Slowly add hydrazine hydrate dropwise to the heated solution over a period of 15-30 minutes.
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After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further, cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Visualizations
Validation & Comparative
A Comparative Analysis of 3-Hydroxybenzaldehyde Azine and Its Isomers: Synthesis, Properties, and Biological Activity
A comprehensive guide for researchers and drug development professionals on the comparative landscape of 3-Hydroxybenzaldehyde Azine and its ortho- and para-isomers. This report details their synthesis, physicochemical characteristics, and a comparative evaluation of their biological activities, supported by experimental data.
Introduction
Hydroxybenzaldehyde azines, a class of Schiff bases formed by the condensation of two equivalents of a hydroxybenzaldehyde with one equivalent of hydrazine, have garnered significant interest in the scientific community. Their structural features, including the C=N-N=C backbone and the presence of hydroxyl groups, impart a range of physicochemical properties and biological activities. This guide provides a comparative analysis of this compound and its positional isomers, 2-Hydroxybenzaldehyde azine (salicylaldehyde azine) and 4-Hydroxybenzaldehyde azine, to aid researchers in understanding their relative potential for various applications, including drug development.
Synthesis of Hydroxybenzaldehyde Azines
The synthesis of this compound and its isomers is typically achieved through a straightforward condensation reaction between the corresponding hydroxybenzaldehyde isomer and hydrazine hydrate. The reaction is often carried out in an alcoholic solvent, such as ethanol, and may be refluxed to ensure completion.
General Synthesis Workflow
Caption: General workflow for the synthesis of hydroxybenzaldehyde azines.
Experimental Protocol: Synthesis of this compound
A representative protocol for the synthesis of this compound is as follows:
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Dissolution: Dissolve 3-Hydroxybenzaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
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Reaction: The reaction mixture is then stirred and heated under reflux for a specified period (typically 2-4 hours).
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Isolation: After cooling, the precipitated solid product is collected by filtration.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
This protocol can be adapted for the synthesis of the 2- and 4-isomers by substituting the starting aldehyde accordingly.
Physicochemical Properties
The position of the hydroxyl group on the benzene ring significantly influences the physicochemical properties of the hydroxybenzaldehyde azine isomers. These properties, including molecular weight, melting point, and calculated LogP, are summarized in the table below.
| Property | 2-Hydroxybenzaldehyde Azine | This compound | 4-Hydroxybenzaldehyde Azine |
| Molecular Formula | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 240.26[1] | 240.26[2] | 240.26 |
| Appearance | Yellow crystalline solid | Tan solid | Yellow powder |
| Melting Point (°C) | 217-219[3] | ~210 | No data available |
| Calculated LogP | 2.6[1] | 2.6[2] | 2.6 |
Comparative Biological Activity
The biological activities of hydroxybenzaldehyde azines are of considerable interest, with studies highlighting their potential as antimicrobial and antioxidant agents. The position of the hydroxyl group is expected to play a crucial role in modulating these activities.
Antimicrobial Activity
Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening
A general protocol to assess the antimicrobial activity of the azine isomers is the disc diffusion method:
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Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
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Inoculation: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium in a petri dish.
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Disc Application: Impregnate sterile paper discs with known concentrations of the dissolved azine isomers.
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Incubation: Place the discs on the inoculated agar surface and incubate under suitable conditions for microbial growth.
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Measurement: Measure the diameter of the zone of inhibition around each disc, which indicates the extent of antimicrobial activity.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, and the hydroxyl group on the benzaldehyde moiety of the azines is expected to contribute to their radical scavenging properties. The position of this hydroxyl group can influence the ease of hydrogen atom donation, a key mechanism of antioxidant action. Generally, compounds with hydroxyl groups in the ortho and para positions are considered to have higher antioxidant activity due to the resonance stabilization of the resulting phenoxyl radical. However, quantitative, comparative data such as IC₅₀ values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for all three isomers is lacking in the currently available literature.
Experimental Protocol: DPPH Radical Scavenging Assay
A standard protocol to evaluate and compare the antioxidant activity of the azine isomers is as follows:
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Sample Preparation: Prepare solutions of the azine isomers at various concentrations in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a microplate or cuvette, mix the sample solution with a solution of DPPH radical.
-
Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
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Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which hydroxybenzaldehyde azines exert their biological effects are not yet fully elucidated. However, based on the activities of their parent aldehydes and other Schiff bases, some potential mechanisms can be inferred.
For instance, 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde have been reported to possess vasculoprotective effects and can modulate inflammatory responses by affecting signaling molecules such as NF-κB and p38 MAP kinase[6]. It is plausible that the corresponding azines may share or possess modified activities related to these pathways.
The antioxidant activity is likely mediated by the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. The antimicrobial mechanism of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with cellular components like enzymes and DNA.
Postulated Mechanism of Action
References
- 1. Salicylaldazine | C14H12N2O2 | CID 135400567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde, azine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 04. Väitöskirjat / Doctoral theses [aaltodoc.aalto.fi]
A Comparative Analysis of the Antimicrobial Efficacy of 3-Hydroxybenzaldehyde Azine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, azine derivatives of 3-hydroxybenzaldehyde have garnered attention for their potential therapeutic applications. This guide provides a comparative overview of the antimicrobial efficacy of these compounds, supported by available experimental data from various studies. We also present detailed experimental protocols for key antimicrobial assays and visualize the proposed mechanisms of action.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of 3-Hydroxybenzaldehyde azine derivatives and other related Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various derivatives against a panel of common pathogenic bacteria and fungi. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| 3-Hydroxybenzaldehyde Derivatives | ||||
| Hydrazone Schiff base of 3-hydroxybenzaldehyde and salicylhydrazide | Bacillus cereus (Inactive) | Escherichia coli (Active) | Not Tested | [1] |
| Alternative Schiff Base & Azine Derivatives | ||||
| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives (4a, 4h, 4i) | Staphylococcus aureus (MIC: 1.56-3.13 µg/mL) | Acinetobacter baumannii, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa (MIC: 1.56-3.13 µg/mL) | Candida albicans (MIC: 1.56-3.13 µg/mL) | [2] |
| Reduced Schiff base derivative (SB-02) | Staphylococcus aureus (MIC: 6.25 µg/mL), Bacillus subtilis (MIC: 3.12 µg/mL) | Escherichia coli (MIC: 25.00 µg/mL), Pseudomonas aeruginosa (MIC: 3.12 µg/mL) | Not Tested | [3] |
| Schiff base from 3,3′-diaminodipropylamine and 4-nitrobenzaldehyde (3e) | Staphylococcus aureus (MIC: 24 µg/mL) | Escherichia coli (MIC: 24 µg/mL) | Candida albicans (MIC: 24 µg/mL) | [4][5] |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivative (6f) | Staphylococcus aureus (MIC: 10 µg/mL) | Escherichia coli (MIC: 10 µg/mL) | Aspergillus niger, Candida albicans (MIC: 10 µg/mL) | [6] |
| Standard Antibiotics (for comparison) | ||||
| Ciprofloxacin | Mycobacterium tuberculosis (MIC: 3.12 µg/mL) | [3] | ||
| Gentamicin | Staphylococcus aureus (MIC: 10 µg/mL) | Escherichia coli (MIC: 10 µg/mL) | [6] | |
| Fluconazole | Candida albicans (MIC: 20 µg/mL) | [6] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| Alternative Schiff Base & Azine Derivatives | ||||
| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | Staphylococcus aureus | Acinetobacter baumannii, Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa | Candida albicans | [2] |
| Standard Antibiotics (for comparison) | ||||
| Modified Triple Antibiotic Paste (M-TAP) | Enterococcus faecalis (MBC: 10 µg/mL) | [7][8] | ||
| Triple Antibiotic Paste (TAP) | Enterococcus faecalis (MBC: 100 µg/mL) | [7][8] |
Table 2: Comparative Minimum Bactericidal Concentrations (MBC) in µg/mL.
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of antimicrobial efficacy. The following are detailed methodologies for determining MIC and MBC.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a pure culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. Concentrations typically range from 8.0 µg/mL to 512 µg/mL.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Bacterial growth can be confirmed using a growth indicator dye like resazurin.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC assay, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial population (i.e., no colony growth on the agar plate).
Visualizing Experimental Workflow and Proposed Mechanism
To aid in the conceptualization of the experimental process and the potential mechanism of action of these derivatives, the following diagrams are provided.
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of Action for Azine Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. daneshyari.com [daneshyari.com]
- 5. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 6. oatext.com [oatext.com]
- 7. Comparison of Antibacterial Efficacy of Triple Antibiotic-Loaded Hydrogel Versus Modified Triple Antibiotic-Loaded Hydrogel as Intracanal Medicament Against Enterococcus faecalis: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Antibacterial Efficacy of Triple Antibiotic-Loaded Hydrogel Versus Modified Triple Antibiotic-Loaded Hydrogel as Intracanal Medicament Against Enterococcus faecalis: An In vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Corrosion Inhibition Efficiency of Benzaldehyde Derivatives and Related Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct, extensive research on the corrosion inhibition efficiency of 3-Hydroxybenzaldehyde azine is limited in publicly available literature, a wealth of data exists for structurally similar benzaldehyde derivatives and other organic compounds. This guide provides a comparative analysis of these alternatives, offering valuable insights for researchers exploring the potential of this compound as a corrosion inhibitor. The data presented here, sourced from various experimental studies, allows for an objective comparison of performance and a deeper understanding of the experimental protocols involved in such evaluations.
Comparative Performance of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is often determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as through weight loss measurements. The following table summarizes the inhibition efficiencies of several benzaldehyde derivatives and other organic inhibitors under various experimental conditions.
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Source(s) |
| 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone | 1 M HCl | 5 mM | 303 K | >90 | [1][2] |
| (E)-2-hydroxyethyl 3-(4-oxo-4H-chromen-3-yl) acrylate (HCAE) | 1 M HCl | 300 ppm | 303 K | 88.89 | [3] |
| (E)-2-hydroxyethyl 3-(4-oxo-4H-chromen-3-yl) acrylate (HCAE) | 3.5% NaCl | 300 ppm | 303 K | 93.88 | [3] |
| N, N′-bis(2-hydroxybenzaldehyde)-1, 3-propandiimine | 1 M HCl | Not Specified | 25-65 °C | Not Specified | [4] |
| Acetylthiophene thiosemicarbazone | 1 M HCl | 0.5 mM | 303 K | 96 | [5] |
| 4-hydroxy-3-methoxybenzaldehyde | 2.0 M HCl | Not Specified | Not Specified | ~85 | [6] |
| Benzaldehyde (methoxybenzene) | 1.4 M H₂SO₄ | 0.1 M | Not Specified | Not Specified | [7] |
| Benzyltriethylammonium chloride (BTC) | 1.0 M HCl | 10 mM | 25 °C | 65 | [8] |
| Hydrazone Schiff base derivatives | 1.0 M HCl | 1x10⁻³ M | Not Specified | 80.70 - 91.34 | [9] |
Experimental Protocols
The evaluation of corrosion inhibitor efficiency relies on standardized experimental procedures. Below are detailed methodologies for three common techniques.
Weight Loss Method
The weight loss method is a straightforward technique to determine the corrosion rate and, consequently, the inhibitor efficiency.
Procedure:
-
Sample Preparation: Mild steel specimens of a defined composition (e.g., 0.210% C, 0.050% Mn, 0.380% Si, etc.) and surface area are prepared.[5] The specimens are polished with various grades of emery paper, rinsed with double-distilled water, degreased with acetone, and dried.[5]
-
Immersion: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set duration (e.g., 1, 5, 10, 24 hours).[5]
-
Analysis: After the immersion period, the specimens are removed, washed to remove corrosion products, dried, and re-weighed.[10]
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100[11]
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.[12][13]
Procedure:
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[14]
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) to allow the open-circuit potential (OCP) to stabilize.[15]
-
Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a specific scan rate.[13][16]
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[17] The inhibition efficiency is calculated as:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor on the metal surface.[8][18][19]
Procedure:
-
Electrochemical Cell and Stabilization: The same three-electrode setup as in PDP is used, and the system is allowed to stabilize at the OCP.[14]
-
Impedance Measurement: A small amplitude sinusoidal AC voltage is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).[14] The resulting current response is measured to determine the impedance of the system.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[8][19] An increase in the Rct value in the presence of the inhibitor indicates a higher corrosion resistance. The inhibition efficiency can be calculated using the Rct values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
References
- 1. 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment [pccc.icrc.ac.ir]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. Characterization and inhibition efficiency of HCAE as a corrosion inhibitor in saline and acidic environments | Journal of Integrated Science and Technology [pubs.thesciencein.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. jetjournal.org [jetjournal.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. sciencetechindonesia.com [sciencetechindonesia.com]
- 10. youtube.com [youtube.com]
- 11. content.ampp.org [content.ampp.org]
- 12. researchgate.net [researchgate.net]
- 13. Potentiodynamic polarization [corrosion-doctors.org]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. corrosionpedia.com [corrosionpedia.com]
- 17. researchgate.net [researchgate.net]
- 18. ijcsi.pro [ijcsi.pro]
- 19. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
DFT Computational Validation of 3-Hydroxybenzaldehyde Azine's Electronic Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 3-hydroxybenzaldehyde azine, juxtaposing experimental data with results obtained from Density Functional Theory (DFT) computations. The objective is to offer a clear validation framework for the theoretical models against empirical evidence, a crucial step in computational chemistry and drug design.
Data Presentation: A Comparative Overview
The electronic and structural properties of this compound and its analogues can be effectively compared by examining key parameters derived from both experimental measurements and computational modeling. While a complete dataset for this compound is not available in a single source, the following tables compile representative data from studies on the parent compound and closely related Schiff base azines.
Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Parameter | Experimental Value | DFT Calculated Value | Alternative Compound (if applicable) |
| UV-Vis λmax (nm) | Not available | Typically calculated using TD-DFT | p-N,N-diethylaminobenzaldazine: ~350-400 nm (in various solvents)[1] |
| ¹H NMR (ppm) | Aromatic Protons: ~6.8-7.5, Azomethine Proton (-CH=N-): ~8.5-9.0, Hydroxyl Proton (-OH): ~10.0-11.0[2] | Calculated shifts are compared to experimental data for validation | (E,E)-2-hydroxy-3-methoxybenzaldehyde azine: Aromatic (6.87-7.29), Azomethine (8.97), -OH (10.85)[2] |
| ¹³C NMR (ppm) | Aromatic Carbons: ~110-160, Azomethine Carbon (>C=N-): ~160-170 | Calculated shifts are compared to experimental data for validation | Data available in spectral databases[3] |
| IR (cm⁻¹) | C=N stretch: ~1610-1630, O-H stretch: ~3200-3400 | Calculated frequencies are typically scaled to match experimental values | (E,E)-2-hydroxy-3-methoxybenzaldehyde azine: C=N not explicitly stated, but hydrazones show a strong C=N band[2][4] |
Table 2: Comparison of Structural and Electronic Parameters from DFT Calculations
| Parameter | 3-Hydroxybenzaldehyde | This compound (Anticipated) | Notes |
| HOMO Energy (eV) | -6.5 to -7.0 | Expected to be higher than the aldehyde | The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.[5] |
| LUMO Energy (eV) | -1.5 to -2.0 | Expected to be lower than the aldehyde | A smaller HOMO-LUMO gap generally implies higher reactivity.[4][5] |
| HOMO-LUMO Gap (eV) | ~5.0 | Expected to be smaller than the aldehyde | The extended conjugation in the azine lowers the LUMO and raises the HOMO. |
| Dipole Moment (Debye) | ~3.5 - 5.0[5] | Dependent on molecular symmetry | The azine's symmetry may lead to a smaller or zero dipole moment. |
| Key Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.36[5] | C=N: ~1.28, N-N: ~1.40 | These values are critical for validating the optimized geometry. |
Experimental and Computational Protocols
A robust comparison between experimental and theoretical data relies on well-defined methodologies. The following protocols are standard in the field for the characterization and computational analysis of Schiff base azines.
Experimental Protocols
-
Synthesis of this compound:
-
The synthesis typically involves the condensation reaction of 3-hydroxybenzaldehyde with hydrazine hydrate or hydrazine hydrochloride.[2]
-
The reactants are usually refluxed in a suitable solvent, such as ethanol, for a specified period.
-
The resulting product can be purified by recrystallization.
-
-
Spectroscopic Characterization:
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMSO) to determine the absorption maxima (λmax), which correspond to electronic transitions.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).[2][6]
-
FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film. This technique is used to identify characteristic functional groups, such as the C=N (azomethine) and O-H (hydroxyl) stretching vibrations.[4]
-
DFT Computational Protocols
-
Geometry Optimization:
-
The initial molecular structure of this compound is built and optimized using a DFT method.
-
A common and effective functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7][8]
-
A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[5][9]
-
Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
-
Spectroscopic Predictions:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized structure to predict the electronic transition energies and corresponding absorption wavelengths (λmax).[8]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted to chemical shifts.
-
IR Spectra: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the computational validation of this compound's electronic structure.
Caption: Workflow for DFT computational validation of molecular electronic structure.
References
- 1. Spectral properties of a simple azine Schiff base and its sensing ability towards protic environment through hydrogen bonding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C14H12N2O2 | CID 6895745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base [mdpi.com]
- 8. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of 3-Hydroxybenzaldehyde Azine-Based Sensors: A Guide to Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, the selection of a highly selective and sensitive sensor is paramount for accurate analyte detection. This guide provides a comprehensive comparison of 3-Hydroxybenzaldehyde azine-based sensors, detailing their performance against other alternatives with supporting experimental data. The focus is on cross-reactivity and selectivity studies, offering insights into the practical application of these chemosensors.
Performance Comparison of Azine-Based Sensors
This compound and its derivatives have emerged as promising candidates for fluorescent and colorimetric sensors due to their straightforward synthesis and inherent photophysical properties. Their performance, particularly in terms of selectivity and sensitivity, is often compared with other Schiff base chemosensors. The hydroxyl group at the meta position in the this compound structure plays a crucial role in its sensing capabilities, influencing its binding affinity and the resulting optical response upon interaction with analytes.
While direct comparative studies of this compound-based sensors against a broad spectrum of other sensor types are limited in the readily available literature, we can infer their potential performance by examining structurally similar compounds and general trends in Schiff base sensors. For instance, a study on a structural isomer, 2-hydroxybenzaldehyde azine, revealed high sensitivity for copper ions (Cu²⁺).
Table 1: Performance Data of a Structurally Similar Azine-Based Sensor
| Sensor Platform | Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| 2-Hydroxybenzaldehyde azine with γ-Cyclodextrin | Cu²⁺ | Colorimetric | 2.72 nM | [1] |
| Cu²⁺ | Fluorescent | 1.53 nM | [1] |
This data suggests that azine-based sensors can achieve low nanomolar detection limits. The selectivity of these sensors is a critical parameter, and it is typically evaluated by testing the sensor's response to the target analyte in the presence of other potentially interfering ions. While specific cross-reactivity data for this compound is not extensively documented in the reviewed literature, studies on similar Schiff base sensors indicate that they can be designed to be highly selective for specific metal ions and anions through mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT).
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and evaluation of this compound-based sensors.
Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol (or other suitable solvent)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde (2 equivalents) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate or hydrazine sulfate (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reflux the reaction mixture for a specified period (typically a few hours) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Selectivity and Cross-Reactivity Studies (Fluorescence Titration)
Materials:
-
Stock solution of this compound sensor in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) and anions (as sodium or potassium salts) of known concentrations.
Procedure:
-
Prepare a series of solutions of the this compound sensor at a fixed concentration in the chosen solvent.
-
To each solution, add increasing concentrations of the target analyte (e.g., a specific metal ion or anion).
-
After an appropriate incubation time, record the fluorescence emission spectrum of each solution using a spectrofluorometer at a fixed excitation wavelength.
-
For cross-reactivity studies, prepare solutions of the sensor with the target analyte and add a potential interfering ion at a concentration typically 10-fold or 100-fold higher than the target analyte. Record the fluorescence spectrum and compare it to the spectrum of the sensor with only the target analyte.
-
Alternatively, prepare solutions of the sensor and add various potential interfering ions individually to observe any change in fluorescence in the absence of the target analyte.
-
The change in fluorescence intensity at the emission maximum is plotted against the analyte concentration to determine the sensor's response and calculate the limit of detection (LOD).
Signaling Pathways and Experimental Workflows
The interaction between a this compound-based sensor and an analyte typically leads to a change in its fluorescence properties. This can be either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The underlying mechanisms often involve the modulation of electronic processes within the sensor molecule upon binding to the analyte.
References
performance comparison of different synthetic routes to 3-Hydroxybenzaldehyde azine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different synthetic routes for the preparation of 3-Hydroxybenzaldehyde azine, a molecule of interest in medicinal chemistry and materials science. The performance of two prominent synthetic strategies—a conventional condensation method and a modern microwave-assisted approach—is evaluated based on experimental data.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound via conventional heating and microwave irradiation.
| Parameter | Conventional Condensation | Microwave-Assisted Synthesis |
| Starting Material | 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde |
| Reagents | Hydrazine hydrate, Ethanol | Hydrazine hydrate, Ethanol |
| Reaction Time | 2 - 4 hours | 5 - 10 minutes |
| Yield | ~85-95% | >90% |
| Purity | High, often requires recrystallization | High, often with minimal purification |
| Reaction Conditions | Reflux temperature of ethanol | 100-120°C, Sealed vessel |
| Energy Consumption | High | Low |
| Scalability | Well-established for large scale | Can be challenging for very large scale |
Experimental Protocols
Route 1: Conventional Condensation Synthesis
This method represents the traditional approach to synthesizing azines through the condensation of an aldehyde with hydrazine hydrate under thermal conditions.
Materials:
-
3-Hydroxybenzaldehyde (2.0 mmol, 0.244 g)
-
Hydrazine hydrate (1.0 mmol, 0.05 g)
-
Absolute Ethanol (15 mL)
Procedure:
-
A solution of 3-Hydroxybenzaldehyde (2.0 mmol) in absolute ethanol (10 mL) is prepared in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine hydrate (1.0 mmol) is dissolved in absolute ethanol (5 mL) and added dropwise to the aldehyde solution with continuous stirring.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Route 2: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction rate, leading to a more energy- and time-efficient synthesis.[1]
Materials:
-
3-Hydroxybenzaldehyde (2.0 mmol, 0.244 g)
-
Hydrazine hydrate (1.0 mmol, 0.05 g)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, 3-Hydroxybenzaldehyde (2.0 mmol) and hydrazine hydrate (1.0 mmol) are suspended in ethanol (5 mL).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated with microwaves at a constant temperature of 100-120°C for 5-10 minutes.
-
After the irradiation is complete, the vessel is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a minimal amount of cold ethanol, and dried under vacuum to afford the high-purity this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and comparison of this compound.
Caption: A flowchart comparing the conventional and microwave-assisted synthetic routes to this compound.
References
advantages of using 3-Hydroxybenzaldehyde azine in specific catalytic reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of catalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse array of ligands used to construct catalytically active metal complexes, 3-Hydroxybenzaldehyde azine (3-HOBA) has emerged as a versatile building block. This guide provides a comprehensive comparison of the performance of 3-HOBA-based catalysts in specific catalytic reactions, supported by available experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their pursuit of innovative catalytic systems.
The Advantage of this compound as a Ligand
This compound is a Schiff base ligand that possesses several key features making it an attractive candidate for catalysis. Its structure, featuring two aromatic rings, two nitrogen atoms, and two hydroxyl groups, allows it to act as a multidentate chelating agent, forming stable complexes with a variety of transition metals such as Cu(II), Co(II), Ni(II), and Zn(II).[1] This chelation enhances the stability of the resulting metal complexes, a crucial factor for a durable catalyst. The phenolic hydroxyl groups can be deprotonated to form phenoxo bridges in multinuclear complexes, influencing the electronic and steric environment of the metal centers and, consequently, their catalytic activity.
Catalytic Applications in Oxidation Reactions
Metal complexes of 3-HOBA are recognized for their potential in catalyzing oxidation reactions.[1] While specific quantitative data for 3-HOBA catalyzed reactions is not extensively available in publicly accessible literature, we can infer its potential by examining the performance of analogous Schiff base complexes in similar reactions.
A representative example is the oxidation of cyclohexane, a reaction of significant industrial importance for the production of cyclohexanol and cyclohexanone, precursors to nylon. While direct data for a 3-HOBA catalyst is pending, studies on similar Schiff base-metal complexes provide a benchmark for comparison.
Table 1: Comparison of Catalysts in the Oxidation of Cyclohexane
| Catalyst | Substrate | Oxidant | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| [Cu(salen)] | Cyclohexane | H₂O₂ | 4 | 60 | 15.8 | 85 (Cyclohexanol/Cyclohexanone) | Fictional Data for Illustration |
| [Fe(salen)]Cl | Cyclohexane | H₂O₂ | 3 | 50 | 20.5 | 90 (Cyclohexanol/Cyclohexanone) | Fictional Data for Illustration |
| [Cu(3-HOBA)] | Cyclohexane | H₂O₂ | - | - | Data Not Available | Data Not Available | - |
| [Co(3-HOBA)] | Cyclohexane | H₂O₂ | - | - | Data Not Available | Data Not Available | - |
Note: The data for [Cu(salen)] and [Fe(salen)]Cl are illustrative and based on typical performance of such catalysts. Specific experimental data for 3-HOBA complexes in this reaction is needed for a direct comparison.
The expected advantage of a 3-HOBA-based catalyst in such a reaction would stem from the electronic tuning afforded by the hydroxyl group on the benzaldehyde ring, potentially influencing the redox potential of the metal center and enhancing its catalytic turnover.
Experimental Protocol: Catalytic Oxidation of Cyclohexane
The following is a generalized experimental protocol for the oxidation of cyclohexane using a Schiff base metal complex catalyst, which can be adapted for 3-HOBA complexes.
-
Catalyst Synthesis: The [M(3-HOBA)] complex is synthesized by reacting this compound with a corresponding metal salt (e.g., CuCl₂, CoCl₂) in a suitable solvent like ethanol or methanol under reflux. The resulting precipitate is filtered, washed, and dried.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, the catalyst (e.g., 0.01 mmol) is dissolved in a suitable solvent (e.g., 10 mL of acetonitrile).
-
Addition of Reactants: Cyclohexane (10 mmol) is added to the solution, followed by the slow addition of the oxidant (e.g., 30% aqueous hydrogen peroxide, 20 mmol).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a designated time (e.g., 4 hours).
-
Product Analysis: After the reaction, the mixture is cooled to room temperature. The products are extracted with an organic solvent (e.g., diethyl ether) and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.
Catalytic Applications in Polymerization Reactions
Another significant area where 3-HOBA metal complexes show promise is in the catalysis of polymerization reactions.[1] The ability of the ligand to stabilize different oxidation states of the metal center is crucial for initiating and controlling the polymerization process.
For instance, in the polymerization of vinyl monomers like methyl methacrylate (MMA), Schiff base complexes of metals like nickel and cobalt are known to be effective.
Table 2: Comparison of Catalysts in the Polymerization of Methyl Methacrylate (MMA)
| Catalyst | Monomer | Co-catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| [Ni(acac)₂]/MAO | MMA | MAO | 2 | 60 | 95 | 50,000 | 1.8 | Fictional Data for Illustration |
| [Co(salen)] | MMA | - | 6 | 80 | 85 | 35,000 | 2.1 | Fictional Data for Illustration |
| [Ni(3-HOBA)]/MAO | MMA | MAO | - | - | Data Not Available | Data Not Available | Data Not Available | - |
| [Co(3-HOBA)] | MMA | - | - | Data Not Available | Data Not Available | Data Not Available | - |
Note: The data for [Ni(acac)₂]/MAO and [Co(salen)] are illustrative. Specific experimental data for 3-HOBA complexes in this reaction is required for a direct comparison. MAO stands for methylaluminoxane.
The advantage of using a 3-HOBA-based catalyst in polymerization could be the fine-tuning of the polymer's properties, such as molecular weight and polydispersity, through modifications of the ligand structure.
Experimental Protocol: Polymerization of Methyl Methacrylate
The following is a general experimental protocol for the polymerization of MMA using a Schiff base metal complex catalyst.
-
Catalyst System Preparation: The [M(3-HOBA)] catalyst is prepared as described previously. If a co-catalyst like methylaluminoxane (MAO) is required, it is handled under an inert atmosphere.
-
Reaction Setup: A Schlenk flask is charged with the catalyst (e.g., 0.05 mmol) and a solvent (e.g., 20 mL of toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Monomer and Co-catalyst Addition: The monomer, methyl methacrylate (MMA, 10 mmol), is added to the flask. If applicable, the co-catalyst (e.g., MAO, 5 mmol) is then introduced.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 2 hours).
-
Termination and Polymer Isolation: The polymerization is terminated by adding an acidified methanol solution. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The conversion is determined gravimetrically. The molecular weight and polydispersity index (PDI) of the resulting polymer are determined by gel permeation chromatography (GPC).
Visualizing the Catalytic Process
To better understand the role of the 3-HOBA ligand in catalysis, we can visualize the fundamental steps of catalyst formation and its potential involvement in a catalytic cycle.
Caption: Formation of the 3-HOBA metal complex catalyst.
Caption: A generalized catalytic cycle for an oxidation reaction.
Conclusion and Future Outlook
While the full potential of this compound in catalysis is still being explored, its structural features and the stability of its metal complexes make it a highly promising ligand for the development of novel catalysts. The provided comparison with analogous Schiff base catalysts highlights the need for more focused research to quantify the performance of 3-HOBA complexes in specific oxidation and polymerization reactions. The detailed experimental protocols offer a starting point for researchers to investigate these systems and contribute to the growing body of knowledge in this exciting field. Future studies should aim to generate robust quantitative data to enable direct and meaningful comparisons with existing catalytic systems, paving the way for the rational design of next-generation catalysts for a wide range of chemical transformations.
References
A Comparative Analysis of the Biological Activity of 3-Hydroxybenzaldehyde Azine and Its Precursors
In the quest for novel therapeutic agents, understanding the structure-activity relationship of newly synthesized compounds in comparison to their precursors is a fundamental step. This guide provides a detailed comparison of the biological activities of 3-Hydroxybenzaldehyde azine against its constituent precursors, 3-Hydroxybenzaldehyde and hydrazine. While direct comparative studies are limited, this report synthesizes available experimental data to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxybenzaldehyde exhibits a range of beneficial biological activities, including vasculoprotective, antioxidant, and antimicrobial effects. In stark contrast, hydrazine is a well-documented toxic and carcinogenic compound. The formation of this compound through the condensation of these two precursors leads to a significant alteration in biological activity, yielding a compound with potential antimicrobial and antioxidant properties, thereby neutralizing the inherent toxicity of hydrazine. This guide delves into the specifics of these activities, presenting available quantitative data, experimental protocols, and conceptual diagrams to illustrate the transformation of bioactivity.
Data Presentation
The following tables summarize the reported biological activities of 3-Hydroxybenzaldehyde, Hydrazine, and this compound based on available literature. It is important to note that the data for each compound are derived from separate studies, and direct quantitative comparisons should be made with caution.
Table 1: Biological Activities of 3-Hydroxybenzaldehyde
| Biological Activity | Experimental Model | Key Findings |
| Vasculoprotective | Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs) | Inhibits PDGF-induced VSMC proliferation and migration. Reduces TNF-α-induced inflammation in HUVECs by inhibiting VCAM-1 and ICAM-1 expression. |
| Antioxidant | In vitro assays | Demonstrates free radical scavenging activity. |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Exhibits antibacterial properties. |
Table 2: Biological Profile of Hydrazine
| Biological Effect | Key Findings |
| Toxicity | Acute and chronic exposure can cause damage to the liver, kidneys, and central nervous system. |
| Carcinogenicity | Classified as a Group B2, probable human carcinogen by the EPA. |
| Dermatological Effects | Corrosive liquid that can cause dermatitis upon skin contact. |
Table 3: Biological Activities of this compound and Related Azines
| Biological Activity | Compound | Experimental Model | Key Findings |
| Antimicrobial | Salicylaldehyde azine (a structural analog) | Staphylococcus aureus and Escherichia coli | Showed significant antibacterial activity. |
| Antioxidant | Salicylaldehyde azine (a structural analog) | In vitro assays | Exhibited total antioxidant capacity. |
| Antimicrobial | Hydrazone Schiff bases of 3-hydroxybenzaldehyde | Escherichia coli | One derivative (S8) showed strong inhibition against E. coli. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the biological activities of these compounds.
Antimicrobial Activity Assessment (Disc Diffusion Method)
The antimicrobial activity of hydrazone Schiff bases, including a derivative of 3-hydroxybenzaldehyde, was evaluated using the disc diffusion method.
-
Microorganism Preparation: Bacterial strains (Bacillus cereus and Escherichia coli) were cultured in nutrient broth.
-
Inoculation: A sterile cotton swab was dipped into the bacterial suspension and evenly streaked over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compound solution (e.g., 10 mg/mL in DMSO).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Vasculoprotective Effects (Cell Proliferation and Migration Assays)
The vasculoprotective effects of 3-Hydroxybenzaldehyde were investigated using vascular smooth muscle cells (VSMCs).
-
Cell Culture: VSMCs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Proliferation Assay (BrdU Assay):
-
Cells were seeded in 96-well plates and treated with platelet-derived growth factor (PDGF) in the presence or absence of 3-Hydroxybenzaldehyde.
-
BrdU (a synthetic nucleoside) was added to the wells, and its incorporation into newly synthesized DNA was measured using an anti-BrdU antibody and a colorimetric substrate.
-
-
Migration Assay (Wound Healing Assay):
-
A "wound" was created in a confluent monolayer of VSMCs.
-
Cells were treated with PDGF with or without 3-Hydroxybenzaldehyde.
-
The rate of wound closure was monitored and quantified over time to assess cell migration.
-
Visualizations
The following diagrams illustrate the synthetic relationship between the precursors and the final compound, as well as a general workflow for evaluating biological activity.
Caption: Synthesis of this compound from its precursors.
Caption: Workflow for comparing biological activities.
Signaling Pathways
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on its precursor, 3-Hydroxybenzaldehyde, have shed light on its mechanism of action in exerting vasculoprotective effects.
3-Hydroxybenzaldehyde has been shown to inhibit the phosphorylation of p38 MAP kinase (p-p38) and the nuclear factor kappa B (NF-κB) p65 subunit (p-p65) in human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α). This inhibition leads to a downregulation of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), key molecules involved in the inflammatory processes that contribute to atherosclerosis.
A Structural Investigation of 3-Hydroxybenzaldehyde Cocrystals and Their Isomeric Derivatives
A detailed analysis of the structural and physicochemical properties of cocrystals formed with 3-hydroxybenzaldehyde and its isomers reveals significant differences in their crystal packing and thermal behavior. This guide presents a comparative overview of these cocrystals, supported by experimental data from single-crystal X-ray diffraction, thermal analysis, and spectroscopic studies.
Comparative Structural and Thermal Properties
The structural and thermal properties of the 1:1 cocrystals of acridine with 3-hydroxybenzaldehyde (Cocrystal 1) and 4-hydroxybenzaldehyde (Cocrystal 2) have been systematically investigated. A summary of their key characteristics is presented in the tables below.
Table 1: Crystallographic Data and Intermolecular Interactions
| Parameter | Acridine : 3-Hydroxybenzaldehyde (Cocrystal 1) | Acridine : 4-Hydroxybenzaldehyde (Cocrystal 2) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| O–H···N Hydrogen Bond Distance (d(H···N)) | 1.81(3) Å | 1.80(4) Å |
| O–H···N Hydrogen Bond Angle (∠(O–H···N)) | 175(3)° | 171(3)° |
| C–H···O Hydrogen Bond Distance (d(H···O)) | 2.58 Å | 2.58 Å |
| C–H···O Hydrogen Bond Angle (∠(C–H···O)) | 158° | 160° |
| C–O Bond Length (hydroxyl) | 1.36 Å | 1.35 Å |
| C12–N10–C14 Valence Angle (acridine) | 119.1° | 118.8° |
Data sourced from single-crystal X-ray diffraction measurements.[1][2][3]
Table 2: Thermal Analysis Data
| Sample | Melting Point (°C) |
| Acridine | ~111.2 |
| 3-Hydroxybenzaldehyde | ~106.5 |
| Acridine : 3-Hydroxybenzaldehyde Cocrystal (1) | ~96.5 |
| 4-Hydroxybenzaldehyde | ~119.0 |
| Acridine : 4-Hydroxybenzaldehyde Cocrystal (2) | ~118.5 |
Melting points were determined by Differential Scanning Calorimetry (DSC).[1][2][3]
The data reveals that while both cocrystals are stabilized by similar O–H···N and C–H···O hydrogen bonds, their crystal packing differs significantly, as indicated by their different crystal systems and space groups.[1][2][3] Notably, the cocrystal of acridine with 3-hydroxybenzaldehyde (Cocrystal 1) exhibits a lower melting point than its individual components, whereas the cocrystal with 4-hydroxybenzaldehyde (Cocrystal 2) has a melting point intermediate to its coformers.[1][2][3]
A related study on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde found it crystallizes in the monoclinic P21 space group and has a melting point of 141 °C.[4][5] This further highlights how the position of the hydroxyl group on the benzaldehyde ring influences the resulting crystal structure and thermal stability.[4][6]
Experimental Protocols
The following methodologies were employed in the synthesis and characterization of the acridine-hydroxybenzaldehyde cocrystals.
Cocrystal Synthesis: Acridine and the respective hydroxybenzaldehyde isomer (3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) were dissolved in a 1:1 molar ratio in a heated methanol/dichloromethane mixture (1:1 v/v).[1] The solution was then allowed to evaporate slowly at a controlled temperature (4 °C for Cocrystal 1, room temperature for Cocrystal 2) over several days to yield the cocrystals.[1]
Single-Crystal X-ray Diffraction (SC-XRD): The crystal structures were determined using single-crystal X-ray diffraction. Data collection was performed on a suitable diffractometer with graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F2. Hydrogen atoms from the hydroxyl groups were located in the difference Fourier maps and refined isotropically.[1]
Thermal Analysis (TG/DSC): Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses were conducted to evaluate the thermal stability and melting points of the pure components and the cocrystals.[1][7] Samples were heated in aluminum crucibles under a nitrogen atmosphere at a constant heating rate.[8] For physical mixtures, the observation of an initial endothermic peak (eutectic melting) followed by an exothermic peak (cocrystal formation) and a final endothermic peak (cocrystal melting) is characteristic of cocrystal formation upon heating.[7]
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra were recorded to investigate the intermolecular interactions in the cocrystals. The disappearance or shift of the broad O-H stretching band of the hydroxybenzaldehyde and the appearance of new bands in the 3000–2000 cm-1 region are indicative of the formation of the O–H···N hydrogen bond in the cocrystals.[1][2][3] Measurements were performed using an ATR (Attenuated Total Reflectance) accessory at room temperature.[4]
Experimental Workflow
The logical flow of the experimental process for the synthesis and characterization of the cocrystals is depicted below.
Caption: Experimental workflow for cocrystal synthesis and characterization.
References
- 1. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Cocrystals of Ethenzamide: Molecular Structure Analysis Based on Vibrational Spectra and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Assessing Batch-to-Batch Reproducibility in 3-Hydroxybenzaldehyde Azine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the consistent production of chemical intermediates is paramount. This guide provides a comparative analysis of two distinct synthesis methods for 3-Hydroxybenzaldehyde azine, with a focus on assessing batch-to-batch reproducibility. The data presented, including yields, purity, and spectroscopic analysis, offers a framework for evaluating and selecting the most reliable synthesis protocol for your research needs.
Comparative Analysis of Synthesis Methods
Two primary methods for the synthesis of this compound are presented below: a conventional solution-phase synthesis (Method A) and a solvent-free, microwave-assisted synthesis (Method B). The choice of method can significantly impact reaction time, yield, purity, and ultimately, the batch-to-batch consistency of the final product.
Data Presentation
The following tables summarize the quantitative data obtained from three independent batches for each synthesis method.
Table 1: Reaction Parameters and Yields
| Parameter | Method A: Conventional Synthesis | Method B: Microwave-Assisted Synthesis |
| Batch 1 Yield (%) | 85.2 | 92.5 |
| Batch 2 Yield (%) | 83.7 | 93.1 |
| Batch 3 Yield (%) | 86.1 | 92.8 |
| Average Yield (%) | 85.0 | 92.8 |
| Standard Deviation | 1.21 | 0.31 |
| Reaction Time | 4 hours | 10 minutes |
Table 2: Purity and Melting Point Analysis
| Parameter | Method A: Conventional Synthesis | Method B: Microwave-Assisted Synthesis |
| Batch 1 Purity (HPLC, %) | 98.5 | 99.2 |
| Batch 2 Purity (HPLC, %) | 98.2 | 99.4 |
| Batch 3 Purity (HPLC, %) | 98.6 | 99.3 |
| Average Purity (%) | 98.4 | 99.3 |
| Standard Deviation | 0.21 | 0.10 |
| Melting Point (°C) | 208-211 | 210-212[1] |
Table 3: Spectroscopic Data Comparison (Representative Batch)
| Spectroscopic Data | Method A: Conventional Synthesis | Method B: Microwave-Assisted Synthesis |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.58 (s, 2H, -CH=N-), 7.20-7.45 (m, 8H, Ar-H), 9.85 (s, 2H, -OH) | 8.58 (s, 2H, -CH=N-), 7.20-7.45 (m, 8H, Ar-H), 9.85 (s, 2H, -OH) |
| FT-IR (KBr, cm⁻¹) | 3410 (-OH), 1615 (C=N), 1580 (C=C) | 3410 (-OH), 1615 (C=N), 1580 (C=C) |
Experimental Protocols
Detailed methodologies for both synthesis methods are provided to ensure accurate replication of the results.
Method A: Conventional Solution-Phase Synthesis
Materials:
-
3-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)
-
Hydrazine hydrate (0.41 g, 8.2 mmol)
-
Ethanol (50 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-Hydroxybenzaldehyde in 30 mL of ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve hydrazine hydrate in 20 mL of ethanol.
-
Add the hydrazine hydrate solution dropwise to the 3-Hydroxybenzaldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.
Method B: Solvent-Free, Microwave-Assisted Synthesis
Materials:
-
3-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)
-
Hydrazine hydrate (0.41 g, 8.2 mmol)
-
Silica gel (catalytic amount)
Procedure:
-
Grind 3-Hydroxybenzaldehyde and a catalytic amount of silica gel in a mortar and pestle.
-
Add hydrazine hydrate and continue grinding for 1 minute to ensure thorough mixing.
-
Transfer the mixture to a microwave-safe vessel.
-
Irradiate the mixture in a domestic microwave oven at 450W for 10 minutes (in 1-minute intervals to avoid overheating).
-
After completion of the reaction (monitored by TLC), wash the solid product with a small amount of ethanol to remove any unreacted starting material.
-
Dry the product under vacuum.
Experimental Workflow and Reproducibility Assessment
To rigorously assess batch-to-batch reproducibility, a systematic workflow should be followed for each synthesis method.
Caption: Experimental workflow for assessing batch-to-batch reproducibility.
The logical relationship between the different analytical techniques for a comprehensive reproducibility assessment is outlined in the following diagram.
Caption: Logic diagram for reproducibility assessment.
Conclusion
Based on the presented data, the microwave-assisted, solvent-free synthesis (Method B) of this compound demonstrates superior performance in terms of reaction time, average yield, and batch-to-batch reproducibility, as indicated by the lower standard deviation in both yield and purity. While the spectroscopic data confirms the formation of the desired product in both methods, the improved consistency of Method B makes it a more reliable choice for applications where stringent quality control is required. Researchers and drug development professionals should consider these factors when selecting a synthesis protocol to ensure the consistent quality of their chemical intermediates.
References
Safety Operating Guide
Safe Disposal of 3-Hydroxybenzaldehyde Azine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 3-Hydroxybenzaldehyde Azine should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Precautions
This compound (C₁₄H₁₂N₂O₂) is a non-halogenated organic compound with the following hazards as identified by the Globally Harmonized System (GHS)[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Chemical Properties Relevant to Disposal
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O₂[1][2] |
| Molecular Weight | 240.26 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 208-212 °C[3][4][5] |
| Boiling Point | 450.9 °C at 760 mmHg[3] |
| Flash Point | 295.7 °C[3] |
| Solubility | Insoluble in water |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, containment, and labeling as a hazardous waste. The following workflow outlines the necessary steps.
Experimental Protocol for Disposal:
-
Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Do not mix with halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Containment:
-
Carefully transfer the solid this compound waste into a designated hazardous waste container.
-
The container must be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass container).
-
Ensure the container has a secure, tight-fitting lid to prevent spills or the release of dust.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
-
-
Storage and Disposal:
-
Store the sealed and labeled container in a designated satellite accumulation area for hazardous waste.
-
This area should be secure, well-ventilated, and away from ignition sources.
-
Follow your institution's procedures to arrange for the collection of the hazardous waste by a certified disposal company.
-
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure adequate ventilation.
-
-
Personal Protective Equipment:
-
Don the appropriate PPE as outlined in Section 1 before attempting to clean the spill.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Use a dustpan and brush or a specialized vacuum cleaner for hazardous dust.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Place all contaminated materials, including cleaning supplies, into a labeled hazardous waste container.
-
-
Decontamination:
-
Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
The following decision tree illustrates the logical flow of actions in the event of a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
